molecular formula C11H22N2O3 B1447226 L-Leucine, L-norvalyl- CAS No. 200618-44-6

L-Leucine, L-norvalyl-

Cat. No.: B1447226
CAS No.: 200618-44-6
M. Wt: 230.3 g/mol
InChI Key: OEOQPSFHJDWVNT-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine, L-norvalyl- is a synthetic dipeptide composed of L-Leucine and L-Norvaline, designed for advanced biochemical and physiological research. This compound is of significant interest for studies investigating the combined effects of a branched-chain amino acid (BCAA) and a non-proteinogenic amino acid analog. L-Leucine is a well-established essential amino acid that plays a critical role in cellular signaling, particularly through the activation of the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of protein synthesis and cell growth . L-Norvaline is a non-proteinogenic amino acid known for its activity as an arginase inhibitor. By increasing levels of arginine and nitric oxide in vivo, L-Norvaline has been studied for its potential effects on vascular function and as a novel therapeutic agent in models of neurodegenerative and metabolic diseases . Researchers can utilize this dipeptide to explore potential synergistic effects in metabolic studies, cellular signaling pathways, and enzyme inhibition assays. It is particularly relevant for probing the interplay between protein synthesis regulation and nitric oxide signaling. This product is provided as a high-purity compound to ensure experimental reproducibility and reliability. L-Leucine, L-norvalyl- is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQPSFHJDWVNT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Leucine and L-norvalyl-L-leucine for Peptide Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide research and drug development, a profound understanding of the building blocks of these bioactive molecules is paramount. This guide provides a detailed exploration of the physicochemical properties of the essential amino acid L-Leucine and the dipeptide L-norvalyl-L-leucine. As a senior application scientist, this document aims to furnish you with the technical knowledge and practical insights necessary to effectively utilize these molecules in your research endeavors, from peptide synthesis and purification to the rational design of novel therapeutics.

We will delve into the core characteristics that govern the behavior of these molecules in various experimental settings, including their solubility, stability, and ionization constants. Furthermore, this guide will provide detailed, field-proven protocols for the analytical characterization of these compounds, ensuring the integrity and reproducibility of your research.

L-Leucine: A Fundamental Building Block

L-Leucine is a proteinogenic α-amino acid, meaning it is one of the 20 common amino acids found in proteins.[1] Its isobutyl side chain classifies it as a nonpolar, aliphatic amino acid.[1] This hydrophobicity plays a crucial role in protein folding and stability.

Physicochemical Properties of L-Leucine

A comprehensive understanding of L-Leucine's properties is foundational for its application in peptide synthesis.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol [2][4][5]
Appearance White crystalline powder or glistening hexagonal plates.[3][5][3][5]
Solubility in Water 24.3 mg/mL[6]
Solubility in 1 M HCl 50 mg/mL[6]
pKa (-COOH) ~2.33 - 2.36[2][7]
pKa (-NH₂) ~9.60 - 9.74[2][7]
Isoelectric Point (pI) ~5.98[7]

Causality Behind Experimental Choices: The solubility of L-Leucine in acidic solutions like 1 M HCl is significantly higher than in water due to the protonation of the carboxyl group, which increases its polarity.[6] This property is often exploited during peptide synthesis and purification.

L-norvalyl-L-leucine: A Dipeptide with Unique Characteristics

L-norvalyl-L-leucine is a dipeptide composed of L-norvaline and L-leucine. L-norvaline is a non-proteinogenic amino acid and an isomer of L-leucine, differing in the branching of its side chain.[8] This subtle structural difference can impart unique properties to peptides containing it, influencing their conformation and enzymatic stability.

Physicochemical Properties of L-norvalyl-L-leucine

Direct experimental data for the physicochemical properties of L-norvalyl-L-leucine is not as readily available as for its constituent amino acids. However, we can estimate some of these properties based on the characteristics of L-norvaline and L-leucine and general principles of peptide chemistry.

PropertyEstimated/Known ValueRationale/Source
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol [9]
Solubility Expected to have moderate solubility in water, influenced by the hydrophobic side chains. Solubility will be pH-dependent.
pKa (-COOH) Estimated to be around 3.0 - 3.5The pKa of the terminal carboxyl group in a dipeptide is generally higher than that of a single amino acid.
pKa (-NH₂) Estimated to be around 8.0 - 8.5The pKa of the terminal amino group in a dipeptide is generally lower than that of a single amino acid.
Hydrophobicity HighBoth L-norvaline and L-leucine are hydrophobic amino acids. The overall hydrophobicity of the dipeptide will be significant.[10]

Expertise & Experience: The incorporation of the non-standard amino acid L-norvaline can influence the secondary structure of a peptide, potentially disrupting or stabilizing helical or sheet conformations.[8] This is a critical consideration in the design of peptides with specific three-dimensional structures.

Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for the characterization of L-Leucine and L-norvalyl-L-leucine, ensuring a self-validating system for your experimental work.

Protocol 1: Determination of Solubility

Objective: To determine the solubility of L-Leucine or L-norvalyl-L-leucine in a given solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the vial to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection.[11]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity and quantify L-Leucine or L-norvalyl-L-leucine.

Methodology:

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Injection and Analysis: Inject a known volume of the sample (e.g., 20 µL) and record the chromatogram.

  • Data Analysis: The purity is determined by the relative area of the main peak. Quantification can be achieved by comparing the peak area to a standard curve of known concentrations.

Trustworthiness: The use of a standard C18 column with a TFA-containing mobile phase is a well-established and robust method for the analysis of amino acids and peptides, ensuring reliable and reproducible results.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of L-norvalyl-L-leucine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[13]

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the following spectra:

    • ¹H NMR: Provides information on the number and chemical environment of protons.[14]

    • ¹³C NMR: Provides information on the carbon framework.[14]

    • 2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, aiding in the assignment of spin systems within each amino acid residue.[15]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the peptide bond linkage.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of L-norvalyl-L-leucine.[13]

Protocol 4: Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of L-norvalyl-L-leucine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 µM) in a suitable solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Mass Spectrometer: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺). The m/z value of this peak should correspond to the calculated molecular weight of L-norvalyl-L-leucine plus the mass of a proton (230.30 + 1.007 = 231.31).[9] Tandem mass spectrometry (MS/MS) can be further employed to obtain fragmentation patterns that confirm the amino acid sequence.[16][17]

Visualization of Key Concepts

To further elucidate the structures and their relationships, the following diagrams are provided.

Caption: Molecular structure of L-Leucine.

Caption: Molecular structure of L-norvalyl-L-leucine.

Experimental_Workflow cluster_workflow Characterization Workflow A Sample Preparation (Dissolution) B Purity Assessment (RP-HPLC) A->B C Structural Elucidation (NMR) A->C D Molecular Weight Verification (Mass Spectrometry) A->D E Data Analysis and Property Determination B->E C->E D->E

Caption: General experimental workflow for characterization.

References

  • PubChem. L-Leucine. [Link]

  • PubChem. N-L-Valyl-L-leucine. [Link]

  • ResearchGate. Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). [Link]

  • PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • Wikipedia. Hydrophobicity scales. [Link]

  • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. [Link]

  • ResearchGate. Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). [Link]

  • MPG.PuRe. Modelling of the Dissociation Constant (pKa) of Amino Acids. [Link]

  • PubMed. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • ECMDB. L-Leucine (ECMDB00687) (M2MDB000170). [Link]

  • Pendidikan Kimia. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

  • PMC. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

  • ResearchGate. A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. [Link]

  • PubMed. 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. [Link]

  • MDPI. Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. [Link]

  • ETH Zurich. peptide nmr. [Link]

  • ResearchGate. Modeling of the Relationship between Dipeptide Structure and Dipeptide Stability, Permeability, and ACE Inhibitory Activity. [Link]

  • Humana Press. HPLC of Peptides and Proteins. [Link]

  • Stephen White Laboratory. Experimentally Determined Hydrophobicity Scales. [Link]

  • Wikipedia. Leucine. [Link]

  • ResearchGate. Preparation of 2 H and 15 N-labelled L-leucine and Lphenylalanine by H2 driven biocatalytic reductive amination and deuteration. [Link]

  • Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

  • Google Patents. US5744331A - Process for producing L-leucine.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • ResearchGate. Synthesis of L-tert-leucine (a) and L-norvaline (b) with PsBCAT/BsOrnAT.... [Link]

  • PrepChem.com. Synthesis of L-leucine. [Link]

  • Science.gov. l-leucine l-isoleucine l-valine: Topics by Science.gov. [Link]

  • PubChem. L-Leucine. [Link]

  • GenScript. Storage and Handling Synthetic Peptides. [Link]

  • PubMed. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. [Link]

  • Agilent. Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. [Link]

  • LifeTein. Unnatural Amino Acids: Norleucine. [Link]

  • YouTube. Exercise Physiology | L-Norvaline Functions and Catabolism. [Link]

  • Peptide Sciences. Peptide Storage & Stability: A Definitive Guide. [Link]

  • LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

  • MDPI. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. [Link]

  • David Eisenberg's Lab. Hydrophobic Moments and Protein Structure. [Link]

  • ResearchGate. Structures of (a) valine (VAL) dipeptide, (b) leucine (LEU) dipeptide,. [Link]

  • PubMed. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

Sources

L-norvalyl-L-leucine CAS 16652-64-5 chemical structure analysis

[1]

Executive Technical Summary & Data Integrity Alert

Compound Identity: L-Norvalyl-L-Leucine (H-Nva-Leu-OH) Chemical Class: Dipeptide (Unnatural/Non-proteinogenic N-terminus)

⚠ Data Integrity Alert: CAS Registry Number Mismatch

A critical discrepancy exists in the provided metadata.

  • CAS 16652-64-5 corresponds to O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a protected amino acid derivative used in peptide synthesis.

  • L-Norvalyl-L-Leucine (the target topic) is a distinct dipeptide. The commercially available acetate salt is often referenced under CAS 200618-45-7 .

Editorial Decision: This guide performs a structural analysis of L-Norvalyl-L-Leucine as requested by the text topic, while explicitly excluding data relevant only to O-benzyl-L-tyrosine to prevent experimental error.

Core Utility

L-Norvalyl-L-Leucine is a bioactive dipeptide utilized primarily as:

  • Protease Activator: A potent allosteric activator of the Mycobacterium tuberculosis ClpP1P2 protease complex, often used in antibiotic development assays.

  • Structural Probe: A tool for studying substrate specificity in aminopeptidases, distinguishing between linear (norvaline) and branched (valine/leucine) hydrophobic pockets.

  • Supramolecular Building Block: A monomer for constructing peptide-based hydrogen-bonded organic frameworks (P-HPFs) with tunable pore sizes (~4.7 Å) for gas separation.

Molecular Architecture & Physicochemical Profile

The molecule is a condensation product of L-Norvaline (2-aminopentanoic acid) and L-Leucine (2-amino-4-methylpentanoic acid). Its distinctiveness lies in the N-terminal norvaline, a straight-chain isomer of valine that is absent in ribosomally synthesized proteins.

Structural Specifications
PropertyValueNotes
Molecular Formula

Free base
Molecular Weight 230.30 g/mol Monoisotopic
Sequence H-Nva-Leu-OHN-to-C direction
Chirality (S), (S)L-configuration at both

-carbons
Side Chain A (N-term)

Linear n-propyl group (Norvaline)
Side Chain B (C-term)

Isobutyl group (Leucine)
Isoelectric Point (pI) ~5.98Predicted
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and key fragmentation points for structural verification.

ChemicalStructurecluster_0N-Terminal: L-Norvaline (Nva)cluster_1C-Terminal: L-Leucine (Leu)N_termNH2CA1Cα (S)Chiral CenterN_term->CA1SideChain1Side Chain-(CH2)2-CH3(Linear Propyl)CA1->SideChain1CO1C=OCA1->CO1NHNHCO1->NHPeptide Bond(Amide Linkage)b_ionb2 Ion CleavageCO1->b_ionCA2Cα (S)Chiral CenterNH->CA2y_iony1 Ion CleavageNH->y_ionSideChain2Side Chain-CH2-CH(CH3)2(Isobutyl)CA2->SideChain2COOHCOOHCA2->COOH

Caption: Structural connectivity of L-Norvalyl-L-Leucine highlighting the peptide bond and distinct side chain topologies.

Analytical Strategy: Identification & Purity

Distinguishing L-Norvalyl-L-Leucine from its isomers (e.g., L-Valyl-L-Isoleucine or L-Leucyl-L-Norvaline) requires orthogonal analytical methods.

Mass Spectrometry (MS/MS) Fragmentation

In electrospray ionization (ESI) tandem mass spectrometry, the sequence is determined by the


  • Precursor Ion

    
    :  m/z 231.3
    
  • Diagnostic Fragmentation:

    • y1 Ion (C-terminal): Cleavage of the peptide bond yields the leucine fragment

      
      .
      
      • m/z 132.1 (Leucine immonium ion/fragment).

    • b2 Ion (N-terminal): Loss of the C-terminal hydroxyl/water is less common in dipeptides than the formation of the acylium ion or diketopiperazine cyclization.

    • Immonium Ions:

      • Leu: m/z 86.

      • Nva: m/z 72 (Distinct from Valine m/z 72? No, Valine is also 72. However, secondary fragmentation of the side chain distinguishes them. Nva loses propene (

        
        ), while Val loses isopropyl).
        
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the linear norvaline side chain from the branched valine/leucine isomers.

NucleusResidueChemical Shift (

ppm)
MultiplicityAssignment Logic
1H Nva

-CH3
~0.92TripletTerminal methyl of linear chain (distinct from Val doublet).
1H Leu

-CH3
~0.95DoubletBranched methyls of Leucine.
1H Nva

-CH2
~1.70MultipletMethylene bridge unique to linear chain.
13C Nva C

~18.8-Upfield shift compared to branched carbons.
Chromatographic Separation (HPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Elution Order: Nva is slightly less hydrophobic than Leu but more hydrophobic than Val. In a dipeptide, Nva-Leu will elute distinct from Leu-Nva due to the N-terminal pKa effect on retention.

  • Detection: UV at 210 nm (peptide bond).

Synthesis & Impurity Profiling

Synthesis is typically achieved via Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling. The choice of method dictates the impurity profile.

Synthetic Workflow (Fmoc-Chemistry)
  • Resin Loading: Fmoc-Leu-OH attached to Wang resin.

  • Deprotection: 20% Piperidine (removes Fmoc).

  • Coupling: Fmoc-Nva-OH activated with HBTU/DIEA.

  • Cleavage: 95% TFA cocktail.

SynthesisWorkflowstartStart: Wang Resinstep11. Load C-Terminus(Fmoc-Leu-OH)start->step1step22. Fmoc Deprotection(20% Piperidine)step1->step2step33. Coupling N-Terminus(Fmoc-Nva-OH + HBTU/DIEA)step2->step3step3->step2 Double Coupling (Optional)step44. Final Deprotection & Cleavage(TFA/TIS/H2O)step3->step4productCrude L-Norvalyl-L-Leucinestep4->product

Caption: Fmoc-based solid-phase synthesis workflow for L-Norvalyl-L-Leucine.

Critical Impurities
  • Racemization: Conversion to D-Nva-L-Leu or L-Nva-D-Leu. Detectable via Chiral HPLC (e.g., Crownpak CR(+) column).

  • Deletion Sequences: Free Leucine (if coupling fails).

  • Diketo-piperazine (DKP) Formation: Dipeptides, especially those with unhindered side chains like Nva, are prone to cyclization into DKPs under basic conditions or during storage.

Applications in Drug Discovery & Materials

Antibacterial Target Activation (ClpP)

Research indicates that N-blocked dipeptides and specific free dipeptides like Nva-Leu can allosterically activate the ClpP1P2 protease in M. tuberculosis.

  • Mechanism: Binding of Nva-Leu to the hydrophobic pocket of the protease triggers the opening of the axial pore, allowing substrate entry.

  • Relevance: High-throughput screening (HTS) uses Nva-Leu as a positive control or scaffold for designing more potent acyldepsipeptide (ADEP) antibiotics.

Peptide-Based Porous Materials

L-Norvalyl-L-Leucine self-assembles into hydrogen-bonded organic frameworks (HOFs).

  • Pore Size: The linear propyl chain of Norvaline combined with the isobutyl of Leucine creates a specific steric packing that defines a pore diameter of ~4.7 Å.

  • Utility: Selective adsorption of

    
     over 
    
    
    or
    
    
    , useful in gas separation technologies.

References

  • Schmitz, K. R., & Sauer, R. T. (2014). Substrate delivery by the AAA+ ClpX and ClpC1 unfoldases activates the mycobacterial ClpP1P2 protease.[1] Molecular Microbiology, 93(4), 617-628.

  • Comotti, A., Bracco, S., Valsesia, P., Beretta, M., & Sozzani, P. (2010). Fast CO2 absorptive separation with a porous dipeptide-based organic framework. Angewandte Chemie International Edition, 49(10), 1760-1764.

  • PubChem Compound Summary. (2024). L-Norvalyl-L-leucine (Acetate salt CAS 200618-45-7).[2] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). Product Specification: O-Benzyl-L-tyrosine (CAS 16652-64-5).[3] (Cited for negative verification of CAS 16652-64-5).

The Thermodynamic Landscape of L-norvalyl-L-leucine: A Guide to Assessing Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The thermodynamic stability of peptides is a cornerstone of their efficacy and developability as therapeutic agents. Understanding the energetic forces that govern the integrity of the peptide bond in an aqueous environment is critical for predicting shelf-life, bioavailability, and in vivo degradation. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of the dipeptide L-norvalyl-L-leucine. We delve into the theoretical underpinnings of peptide bond hydrolysis, present field-proven experimental protocols using Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), and offer insights into data interpretation. This document is intended for researchers, biochemists, and drug development professionals seeking to build a robust framework for characterizing peptide stability.

Introduction: The Centrality of Thermodynamic Stability

Peptide-based therapeutics represent a rapidly expanding class of drugs, valued for their high specificity and low toxicity. However, their susceptibility to hydrolysis in aqueous environments presents a significant challenge. The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in the presence of excess water; conversely, its hydrolysis is a thermodynamically favorable, or exergonic, process.[1][2][3][4] The rate of this spontaneous hydrolysis is often very slow due to a high activation energy barrier, but it is the underlying thermodynamic instability that dictates the ultimate fate of the peptide.[4]

L-norvalyl-L-leucine is a dipeptide composed of two non-polar, aliphatic amino acids. L-norvaline, an isomer of valine, and L-leucine, an essential branched-chain amino acid, both possess hydrophobic side chains.[5][6] This hydrophobicity influences the peptide's conformational dynamics and its interaction with the surrounding water, adding layers of complexity to its stability profile. A thorough understanding of its thermodynamic parameters—the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of hydrolysis—is therefore essential for its development in any aqueous formulation.

Figure 2: Thermodynamic cycle of peptide bond hydrolysis in an aqueous environment.

Experimental Determination of Thermodynamic Stability

Directly measuring the thermodynamics of the slow, spontaneous hydrolysis of a stable dipeptide is impractical. Instead, we can probe its stability using powerful calorimetric techniques that measure heat changes associated with conformational transitions or binding events.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is a premier technique for characterizing the thermal stability of biomolecules. [7][8][9]It directly measures the heat capacity (Cp) of a sample as a function of temperature. [10][11]When a peptide unfolds or denatures due to heat, it absorbs energy, resulting in a positive peak in the heat capacity. The apex of this peak is the melting temperature (Tm), a key indicator of thermal stability.

Causality Behind the Method: The Tm value is directly related to the thermodynamic stability of the peptide's folded or native-like ensemble of structures. A higher Tm indicates that more thermal energy is required to disrupt the non-covalent interactions (like intramolecular hydrogen bonds and hydrophobic interactions) that stabilize its structure, implying greater overall stability. The area under the unfolding peak provides the calorimetric enthalpy (ΔH) of denaturation. [8][9]

  • Sample Preparation (Self-Validation):

    • Prepare a stock solution of L-norvalyl-L-leucine at a concentration of 1-2 mg/mL.

    • The peptide must be dissolved in a precisely matched buffer solution. A common choice is a phosphate-buffered saline (PBS) at a defined pH (e.g., 7.4).

    • Prepare a "reference" solution of the exact same buffer, which has been dialyzed against the sample solution or prepared from the same stock. This step is critical to ensure that any observed heat changes are due to the peptide and not to buffer mismatches.

    • Degas both sample and reference solutions for 10-15 minutes to prevent bubble formation during the scan.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the DSC instrument with detergent and water.

    • Load the reference solution into the reference cell and the peptide solution into the sample cell.

    • Apply a constant pressure (e.g., ~3 atmospheres) to the cells to prevent boiling at high temperatures. [11]

  • Data Acquisition:

    • Equilibrate the system at a starting temperature (e.g., 20°C).

    • Scan from the starting temperature to a final temperature well past the expected transition (e.g., 120°C) at a constant rate (e.g., 60°C/hour). The scan rate is a balance: too fast, and the system may not be at equilibrium; too slow, and throughput is reduced.

    • After the first scan, cool the sample back to the starting temperature and perform a second scan. This rescan is a crucial self-validation step. If the transition is reversible, the peak will reappear. If the peptide has aggregated or degraded, the peak will be absent or altered, providing information on the nature of the denaturation.

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the sample scan to obtain the excess heat capacity curve.

    • Fit the data to a thermodynamic model (e.g., a two-state transition model) to determine Tm, the calorimetric enthalpy (ΔHcal), and the van't Hoff enthalpy (ΔHvH).

Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

Data Interpretation: A Hypothetical Case Study

To illustrate the application of these principles, let's consider a set of hypothetical thermodynamic parameters for the hydrolysis of L-norvalyl-L-leucine at 298 K (25°C) and pH 7.4.

Thermodynamic ParameterHypothetical ValueInterpretation
ΔG (Gibbs Free Energy) -4.2 kcal/molThe negative value confirms that hydrolysis is spontaneous and thermodynamically favorable in an aqueous environment.
ΔH (Enthalpy) +0.5 kcal/molA slightly positive value indicates the reaction is endothermic; breaking the peptide bond requires slightly more energy than is released by forming new bonds with water. This is common for peptide hydrolysis.
-TΔS (Entropic Contribution) -4.7 kcal/molThis large, negative value demonstrates that entropy is the dominant driving force for the reaction. The increase in disorder from one molecule becoming two provides the favorability.
Tm (Melting Temperature) 85 °CA hypothetical Tm obtained from DSC. This relatively high value would suggest significant thermal stability, likely due to favorable intramolecular interactions or stable solvation structures.

Conclusion

The thermodynamic stability of L-norvalyl-L-leucine in an aqueous solution is governed by a delicate balance between enthalpic and entropic forces. While the peptide bond itself is kinetically stable, it is thermodynamically predisposed to hydrolysis, a process driven overwhelmingly by the increase in entropy upon cleavage. The hydrophobic nature of the norvaline and leucine side chains further influences the conformational entropy and solvation energetics, which are critical determinants of the overall stability profile.

A rigorous assessment of this stability requires a multi-pronged approach. Differential Scanning Calorimetry provides an indispensable measure of thermal stability (Tm), offering a clear benchmark for formulation and stress testing. Isothermal Titration Calorimetry delivers an unparalleled, in-depth view of the binding energetics, allowing for the complete thermodynamic characterization (ΔG, ΔH, ΔS) of interactions at the peptide bond. By integrating these powerful techniques with a solid theoretical understanding, researchers and drug developers can effectively characterize, predict, and engineer the stability of peptide-based molecules for successful therapeutic application.

References

  • Furman University Scholar Exchange. (2020). Water-Mediated Peptide Bond Formation in the Gas Phase: A Model Prebiotic Reaction.
  • Sigma-Aldrich.
  • PubChem. L-Leucine | C6H13NO2 | CID 6106.
  • Wageningen University & Research eDepot. Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions.
  • PMC.
  • PMC.
  • Reddit.
  • Wikipedia. Leucine.
  • CD Formulation.
  • PMC.
  • PMC. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges.
  • Wikipedia.
  • AWS. Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides Abstract.
  • MedSchoolCoach.
  • News-Medical. Using Isothermal Titration Calorimetry Technique for Structural Studies.
  • Moodle@Units. Differential scanning calorimetry as a tool for protein folding and stability.
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC).
  • Oreate AI Blog. (2026). Understanding the Structure of Leucine: The Essential Amino Acid.
  • Bitesize Bio. (2025). How Strong is Your Binding?
  • SSRN. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides.

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An In-depth Technical Guide to the Potential Biological Activity and Mechanisms of L-norvalyl-L-leucine Dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The L-norvalyl-L-leucine dipeptide represents a novel molecular entity at the intersection of two amino acids with distinct and significant biological activities: L-norvaline, a known arginase inhibitor, and L-leucine, a key regulator of protein synthesis. While direct research on this specific dipeptide is limited, this technical guide synthesizes the known bioactivities and mechanisms of its constituent amino acids to build a scientifically-grounded framework for its potential therapeutic applications. We will explore the synergistic potential of combining L-norvaline's influence on nitric oxide bioavailability with L-leucine's role in muscle metabolism and cellular growth. This document will serve as a foundational resource for researchers and drug development professionals, providing hypothesized mechanisms of action, potential therapeutic targets, and a roadmap for future experimental validation.

Introduction: The Rationale for Investigating L-norvalyl-L-leucine

Dipeptides, the simplest form of peptides, are gaining increasing attention in drug discovery and nutritional science due to their unique absorption kinetics and potential for enhanced biological activity compared to their individual amino acid components. The L-norvalyl-L-leucine dipeptide is of particular interest due to the complementary nature of its constituents. L-norvaline is a non-proteinogenic amino acid recognized for its ability to modulate the urea cycle, while L-leucine is an essential branched-chain amino acid (BCAA) with a well-established role in stimulating muscle protein synthesis.

The covalent linkage of these two molecules into a single dipeptide entity could offer several advantages:

  • Enhanced Bioavailability: Dipeptide transporters in the intestine may facilitate more efficient absorption compared to individual amino acids.

  • Synergistic Effects: The combined and simultaneous delivery of both amino acids to target tissues could elicit a more potent or novel biological response than the administration of the individual components.

  • Targeted Delivery: The dipeptide structure may influence its distribution and uptake by specific cell types.

This guide will deconstruct the known biological roles of L-norvaline and L-leucine to build a predictive model for the bioactivity of their dipeptide form.

Component Analysis: A Deep Dive into L-norvaline and L-leucine

L-norvaline: The Arginase Inhibitor

L-norvaline is a structural isomer of the more common amino acid valine.[1] Its primary and most studied biological function is the inhibition of the enzyme arginase.[2][3]

  • Mechanism of Action: Arginase is a key enzyme in the urea cycle that converts L-arginine into ornithine and urea.[2][3] By inhibiting arginase, L-norvaline effectively increases the intracellular concentration of L-arginine.[2][3] This "spared" L-arginine then becomes more available as a substrate for another critical enzyme: nitric oxide synthase (NOS).[2][3]

  • Physiological Consequences of Arginase Inhibition:

    • Increased Nitric Oxide (NO) Production: NOS utilizes L-arginine to produce nitric oxide (NO), a potent vasodilator and signaling molecule.[2][3] Increased NO levels lead to relaxation of smooth muscle cells in blood vessels, resulting in improved blood flow.[3]

    • Potential Therapeutic Applications: Due to its mechanism, L-norvaline has been investigated for its potential in conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as hypertension and certain cardiovascular diseases.[2] It is also used in sports nutrition supplements to enhance blood flow to muscles during exercise.[2]

Signaling Pathway of L-norvaline's Primary Action

Norvaline_Pathway L-Norvaline L-Norvaline Arginase Arginase L-Norvaline->Arginase Inhibits Urea_Cycle Urea Cycle (Ornithine + Urea) Arginase->Urea_Cycle L-Arginine L-Arginine L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Vasodilation Vasodilation & Improved Blood Flow NO->Vasodilation

Caption: L-norvaline inhibits arginase, increasing L-arginine availability for nitric oxide synthesis.

L-leucine: The Anabolic Trigger

L-leucine is an essential branched-chain amino acid that plays a pivotal role in protein metabolism, particularly in skeletal muscle.[4][5] It acts as both a substrate for protein synthesis and a potent signaling molecule.[5]

  • Mechanism of Action: The primary signaling pathway through which L-leucine exerts its anabolic effects is the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[4] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[4]

  • Physiological Consequences of mTORC1 Activation:

    • Stimulation of Muscle Protein Synthesis (MPS): Activated mTORC1 phosphorylates downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn initiate the translation of mRNA into protein. This leads to an increase in the rate of muscle protein synthesis.

    • Metabolic Regulation: Beyond its role in muscle growth, the mTOR pathway is involved in regulating various metabolic processes, including insulin signaling and glucose homeostasis.

    • Potential Therapeutic Applications: L-leucine supplementation is widely used by athletes to promote muscle growth and recovery.[4] It is also being investigated for its potential to counteract age-related muscle loss (sarcopenia) and in clinical settings to preserve muscle mass during illness or injury.

Signaling Pathway of L-leucine's Anabolic Action

Leucine_Pathway L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Activates S6K1 p70S6 Kinase (S6K1) mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis (MPS) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Promotes (by releasing inhibition)

Caption: L-leucine activates the mTORC1 signaling pathway to stimulate muscle protein synthesis.

The L-norvalyl-L-leucine Dipeptide: Hypothesized Biological Activity and Mechanisms

Based on the individual actions of its constituent amino acids, we can propose several potential biological activities and mechanisms for the L-norvalyl-L-leucine dipeptide.

Proposed Synergistic Effects on Muscular and Vascular Function

The primary hypothesized benefit of this dipeptide lies in the potential for a synergistic effect on tissues that are highly metabolically active and dependent on efficient blood supply, such as skeletal muscle.

  • Dual-Action Mechanism: The L-norvaline component could enhance blood flow to the muscle tissue via arginase inhibition and subsequent NO-mediated vasodilation. Simultaneously, the L-leucine component would be delivered to these same tissues to directly stimulate muscle protein synthesis through mTORC1 activation. This dual action could lead to more efficient muscle growth and repair than either amino acid alone.

Hypothesized Synergistic Pathway

Combined_Pathway cluster_0 Vascular Effects cluster_1 Muscular Effects L-Norvaline_Moiety L-Norvaline Moiety Arginase_Inhibition Arginase Inhibition L-Norvaline_Moiety->Arginase_Inhibition Increased_NO Increased Nitric Oxide Arginase_Inhibition->Increased_NO Vasodilation Vasodilation Increased_NO->Vasodilation Delivery Enhanced Delivery to Skeletal Muscle Vasodilation->Delivery L-Leucine_Moiety L-Leucine Moiety mTORC1_Activation mTORC1 Activation L-Leucine_Moiety->mTORC1_Activation MPS Muscle Protein Synthesis mTORC1_Activation->MPS Outcome Improved Muscle Growth, Repair, and Performance MPS->Outcome Dipeptide L-norvalyl-L-leucine Dipeptide Dipeptide->L-Norvaline_Moiety Dipeptide->L-Leucine_Moiety Delivery->L-Leucine_Moiety Delivery->Outcome

Caption: Hypothesized dual action of L-norvalyl-L-leucine on vascular and muscular systems.

Potential Applications in Cancer Research

Recent research has indicated that L-leucine may have dual effects in the context of cancer, being either pro-tumorigenic or anti-tumor depending on the cancer type and metabolic context.[6] For instance, in some cancer models, L-leucine supplementation has been shown to induce a metabolic shift away from glycolysis and has demonstrated cytotoxic effects in hepatocellular carcinoma cell lines.[6] The L-norvaline component could potentially contribute to anti-cancer effects through mechanisms related to nutrient stress and modulation of tumor microvasculature. Further investigation into the effects of the L-norvalyl-L-leucine dipeptide on various cancer cell lines is warranted.

Antioxidant and Anti-glycation Properties

Studies on other leucine-containing dipeptides, such as those with lysine, have demonstrated significant antioxidant and anti-glycation activities in vitro and in vivo models like C. elegans.[7][8] It is plausible that the L-norvalyl-L-leucine dipeptide may also possess similar properties, which could contribute to anti-aging effects and protection against oxidative stress-related pathologies.

Experimental Protocols for Validation

To validate the hypothesized biological activities of L-norvalyl-L-leucine, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Arginase Inhibition Assay:

    • Prepare a solution of purified arginase enzyme.

    • Incubate the enzyme with varying concentrations of L-norvalyl-L-leucine dipeptide, L-norvaline (positive control), and a vehicle control.

    • Add L-arginine to initiate the enzymatic reaction.

    • Measure the production of urea over time using a colorimetric assay.

    • Calculate the IC50 value for the dipeptide to determine its inhibitory potency.

  • mTORC1 Signaling in Muscle Cells (e.g., C2C12 myotubes):

    • Culture C2C12 myoblasts and differentiate them into myotubes.

    • Treat the myotubes with varying concentrations of L-norvalyl-L-leucine dipeptide, L-leucine (positive control), and a vehicle control.

    • After incubation, lyse the cells and perform Western blotting to assess the phosphorylation status of key mTORC1 downstream targets (p-mTOR, p-S6K1, p-4E-BP1).

    • Quantify protein synthesis rates using a puromycin incorporation assay (e.g., SUnSET).

  • Endothelial Cell Nitric Oxide Production Assay:

    • Culture human umbilical vein endothelial cells (HUVECs).

    • Treat the cells with the dipeptide in the presence of L-arginine.

    • Measure the production of nitric oxide in the culture medium using a Griess assay or a fluorescent NO probe.

In Vivo Studies
  • Animal Models of Muscle Growth and Repair:

    • Utilize a rodent model of resistance exercise (e.g., synergistic ablation or electrical stimulation) or muscle injury.

    • Administer the L-norvalyl-L-leucine dipeptide, L-leucine, L-norvaline, or a placebo via oral gavage.

    • Measure muscle protein synthesis rates using stable isotope tracers.

    • Assess muscle fiber cross-sectional area and functional recovery (e.g., grip strength).

  • Blood Flow and Vascular Function Assessment:

    • In a rodent model, administer the dipeptide and measure blood pressure.

    • Use laser Doppler flowmetry to assess blood flow in specific vascular beds, such as the femoral artery, before and after administration.

Conclusion and Future Directions

The L-norvalyl-L-leucine dipeptide is a promising, yet understudied, molecule with the potential for significant biological activity. By synthesizing the known functions of its constituent amino acids, we have constructed a strong hypothesis for its synergistic effects on vascular and muscular physiology. The proposed dual-action mechanism, enhancing both nutrient delivery and utilization in target tissues, warrants rigorous experimental investigation. Future research should focus on the experimental validation of these hypotheses, exploring the dipeptide's pharmacokinetic profile, and assessing its efficacy in relevant preclinical models of sarcopenia, cardiovascular disease, and metabolic disorders. The findings from such studies will be crucial in determining the therapeutic potential of this novel dipeptide.

References

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • Zhu, Z., Qin, Z., Yuan, B., Cai, Z., Qu, G., & Sun, Z. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 73(16), 9807–9816. [Link]

  • Yokoyama, I., Setoyama, O., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. Food Science & Nutrition, 11(5), 2533-2541. [Link]

  • Chen, L., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 26(17), 5305. [Link]

  • Catalyst University. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism [Video]. YouTube. [Link]

  • García-Ramos, J. C., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13419. [Link]

  • Kisumi, M., Sugiura, M., & Chibata, I. (1976). Biosynthesis of norvaline, norleucine, and homoisoleucine in Serratia marcescens. Journal of Biochemistry, 80(2), 333-339. [Link]

  • Zhu, Z., Qin, Z., Yuan, B., Cai, Z., Qu, G., & Sun, Z. (2025). Enhanced Production of Leucine–Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of l-norvaline (A) and l-tert-leucine (B). [Link]

  • Carneiro, E. M., et al. (2021). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. Journal of Chromatography B, 1180, 122889. [Link]

  • Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology, 14, 1180231. [Link]

  • Yokoyama, I., Setoyama, O., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans. ResearchGate. [Link]

  • Fern, E. B., Hider, R. C., & London, D. R. (1969). The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro. Biochemical Journal, 114(4), 855-861. [Link]

  • Viana, L. R., et al. (2024). Double-Edge Effects of Leucine on Cancer Cells. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of leucine-based cyclic dipeptides. [Link]

  • Wikipedia. (n.d.). Norvaline. [Link]

  • Garlick, P. J. (2005). The Role of Leucine in the Regulation of Protein Metabolism. The Journal of Nutrition, 135(6), 1553S-1556S. [Link]

  • Grokipedia. (n.d.). Norvaline. [Link]

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Technical Guide: Differentiation and Characterization of L-Norvalyl-L-Leucine vs. L-Valyl-L-Leucine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between L-Valyl-L-Leucine (Val-Leu) and L-Norvalyl-L-Leucine (nVal-Leu) represents a critical challenge in peptide therapeutics and proteomics. While Val-Leu is a common bioactive dipeptide (often associated with ACE inhibition and muscle metabolism), nVal-Leu contains Norvaline (nVal) , a non-proteinogenic isomer of Valine.

Because Valine and Norvaline are isobaric (mass: 117.15 Da) and structurally similar, they are frequently indistinguishable by standard low-resolution mass spectrometry. However, the presence of nVal—often a byproduct of misincorporation during recombinant synthesis or a contaminant in chemical synthesis—can fundamentally alter biological activity, inducing toxicity via


-sheet destabilization and off-target enzyme inhibition (e.g., Arginase).

This guide provides a definitive technical workflow for differentiating these isomers, leveraging specific hydrophobicity indices for chromatographic separation and high-energy fragmentation mechanisms for mass spectrometric identification.

Part 1: Structural and Physicochemical Divergence

The core difference lies in the topology of the aliphatic side chain of the N-terminal residue.

Structural Isomerism
  • L-Valine (Val): Possesses a branched isopropyl side chain. This structure is sterically bulky near the

    
    -carbon (
    
    
    
    -branched), limiting conformational flexibility.
  • L-Norvaline (nVal): Possesses a linear n-propyl side chain. This structure is "slimmer" but extends further into solvent or binding pockets, altering van der Waals contact surface area.

FeatureL-Valyl-L-LeucineL-Norvalyl-L-Leucine
N-Terminal Residue L-Valine (Branched)L-Norvaline (Linear)
Side Chain Topology

-branched (Isopropyl)
Linear (n-Propyl)
Molecular Formula


Monoisotopic Mass 230.1630 Da230.1630 Da
Hydrophobicity Lower (Branched chains have lower surface area)Higher (Linear chains have higher surface area)
Biological Role Proteinogenic, mTOR activatorNon-proteinogenic, Arginase inhibitor
Visualization of Isomeric Differences

IsomerStructure ValLeu L-Valyl-L-Leucine (Target) ValSide Valine Side Chain Isopropyl (-CH(CH3)2) Beta-Branched ValLeu->ValSide Contains nValLeu L-Norvalyl-L-Leucine (Impurity/Variant) nValSide Norvaline Side Chain Propyl (-CH2CH2CH3) Linear nValLeu->nValSide Contains Property1 Steric Bulk High near backbone ValSide->Property1 Causes Property2 Hydrophobicity Increased Retention nValSide->Property2 Causes

Figure 1: Structural divergence between Val-Leu and nVal-Leu focusing on side-chain topology.

Part 2: Analytical Separation & Identification[1]

Differentiating these isomers requires exploiting the subtle differences in hydrophobic interaction (Chromatography) and fragmentation energetics (Mass Spectrometry).

Chromatographic Separation (RP-HPLC)

Principle: In Reversed-Phase Chromatography (RPC), retention is governed by the hydrophobic surface area of the analyte.

  • Linear chains (nVal) possess a larger hydrophobic surface area than their branched isomers (Val) .

  • Result: L-Norvalyl-L-Leucine elutes later than L-Valyl-L-Leucine on C18 stationary phases.

Optimized Separation Protocol
  • Column: C18 Core-Shell Technology (e.g., Kinetex 2.6µm or similar), 100 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: Shallow gradient is critical. 5% B to 15% B over 20 minutes.

  • Observation: Val-Leu will elute as the earlier peak; nVal-Leu will elute as the later peak (typically

    
     min depending on column length).
    
Mass Spectrometry Differentiation (MS/MS)

Standard collision-induced dissociation (CID) often yields identical b/y ions. Differentiation relies on Immonium Ions and High-Energy Fragmentation (w-ions) .

The Diagnostic Marker: Immonium Ion Fragmentation

Both peptides generate an immonium ion at m/z 72 (


) corresponding to the N-terminal residue (Val or nVal).
  • Valine (m/z 72): Isopropylamine cation. Stable, but secondary fragmentation is limited.

  • Norvaline (m/z 72): n-Propylamine cation.

  • Key Differentiator: Under high-energy collision or specific MS/MS/MS (

    
    ) conditions, the nVal side chain fragments further to produce a diagnostic ion at m/z 55  (loss of 
    
    
    
    or alkene cracking), which is significantly less abundant or absent in Valine spectra due to the stability of the branched isopropyl group.
Advanced Technique: Electron Capture/Transfer Dissociation (ECD/CTD)

For unambiguous assignment in complex mixtures, Charge Transfer Dissociation (CTD) or Hot Electron Capture Dissociation (HECD) is required.

  • These methods cleave the

    
     bond or side chains.
    
  • Valine: Generates specific w-ions related to isopropyl loss.

  • Norvaline: Generates w-ions related to propyl loss.

MSWorkflow Sample Sample Mixture (Val-Leu / nVal-Leu) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Peak1 Peak 1 (Earlier) Val-Leu HPLC->Peak1 Lower Hydrophobicity Peak2 Peak 2 (Later) nVal-Leu HPLC->Peak2 Higher Hydrophobicity MS2 MS/MS Fragmentation (Precursor m/z 231) Peak1->MS2 Peak2->MS2 Immonium Immonium Ion Analysis (m/z 72) MS2->Immonium ValFrag Valine Pattern Major: m/z 72 Minor: m/z 55 (Low/Absent) Immonium->ValFrag Peak 1 Source nValFrag Norvaline Pattern Major: m/z 72 Diagnostic: m/z 55 (High Abundance) Immonium->nValFrag Peak 2 Source

Figure 2: Analytical workflow for separating and identifying Val vs. nVal isomers.

Part 3: Biological and Pharmacological Implications[2]

The substitution of Valine with Norvaline is not merely an analytical curiosity; it has profound biological consequences.

Misincorporation Toxicity

Norvaline is a non-proteinogenic amino acid that can accumulate during bacterial fermentation (e.g., E. coli) under leucine-starved conditions.

  • Mechanism: The Isoleucyl-tRNA synthetase (IleRS) or Valyl-tRNA synthetase can mistakenly activate Norvaline due to structural similarity.

  • Consequence: When nVal is incorporated into positions designed for Val or Ile, it disrupts secondary structures.

  • 
    -Sheet Destabilization:  Research indicates that nVal incorporation into 
    
    
    
    -sheets is significantly more destabilizing than Val.[1] The linear side chain of nVal fails to pack efficiently in the hydrophobic core designed for the branched isopropyl group of Val, leading to protein aggregation or loss of function.
Arginase Inhibition

L-Norvaline is a potent, non-competitive inhibitor of Arginase , the enzyme responsible for converting arginine to ornithine and urea.[2]

  • Val-Leu: Does not exhibit this specific inhibitory profile.

  • nVal-Leu: Upon hydrolysis (releasing free nVal), this compound can systemically inhibit arginase, leading to increased Nitric Oxide (NO) levels (since Arginine is diverted to the NO Synthase pathway). While sometimes used intentionally in bodybuilding supplements ("pump" enhancers), this is a critical off-target effect in therapeutic contexts intended for other pathways.

Summary of Biological Differences
ParameterL-Valyl-L-LeucineL-Norvalyl-L-Leucine
Origin Natural / ProteinogenicSynthetic / Misincorporation Error
Secondary Structure Impact Stabilizes

-sheets (branched)
Destabilizes

-sheets (linear)
Enzyme Interaction Substrate for various proteasesInhibitor of Arginase (as free nVal)
Toxicity Profile Low (GRAS)Moderate (Cytotoxic at high conc.)

References

  • Rapid Novor. (2021). Isoleucine and Leucine - Differentiation of Isobaric Amino Acids.[3][4] Retrieved from [Link]

  • Merck Research Laboratories. (2019).[5] Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation.[5] Analytical Chemistry.[5][6] Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: Norvaline - Chemistry and Biological Roles.[7][2][5] Retrieved from [Link]

  • NIH PubMed. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure.[8] Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of L-norvalyl-L-leucine: Molecular Weight and Isoelectric Point

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the dipeptide L-norvalyl-L-leucine: its molecular weight (MW) and isoelectric point (pI). A detailed, step-by-step methodology for the theoretical calculation of these parameters is presented, grounded in the chemical principles of its constituent amino acids, L-norvaline and L-leucine. Furthermore, this guide outlines established experimental protocols for the empirical determination of the isoelectric point, primarily focusing on isoelectric focusing (IEF). The practical implications of these properties are discussed in the context of biochemical research and drug development, offering valuable insights for professionals in these fields.

Chemical Identity and Structure

L-norvalyl-L-leucine is a dipeptide formed from the condensation of two non-polar, aliphatic α-amino acids: L-norvaline and L-leucine. The linkage is a peptide bond formed between the carboxyl group of L-norvaline and the amino group of L-leucine, with the concomitant elimination of a water molecule.

  • L-Norvaline (Nva): An isomer of valine, its chemical name is (2S)-2-aminopentanoic acid.[1][2]

  • L-Leucine (Leu): An essential, branched-chain amino acid, its chemical name is (2S)-2-amino-4-methylpentanoic acid.[3][4]

The resulting dipeptide possesses a free amino group at the N-terminus (from norvaline) and a free carboxyl group at the C-terminus (from leucine). The side chains of both residues are alkyl groups and are non-ionizable.

Figure 1: Chemical Structure of L-norvalyl-L-leucine

Zwitterionic form of L-norvalyl-L-leucine at neutral pH.

Molecular Weight (MW) Determination

The molecular weight of a peptide is a fundamental parameter required for accurate quantification, stoichiometric calculations in biochemical assays, and mass spectrometry analysis.

Theoretical Calculation

Principle of Calculation: The molecular weight of a linear peptide is calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of the water molecules eliminated during the formation of the peptide bonds.[5][6] For a dipeptide, one molecule of water is eliminated.

The formula is as follows: MWDipeptide = (MWAmino Acid 1 + MWAmino Acid 2) − MWH₂O

Component Molecular Weights:

  • L-Norvaline (C₅H₁₁NO₂): 117.15 g/mol [1][7][8][9]

  • L-Leucine (C₆H₁₃NO₂): 131.17 g/mol [3][10][11][12][13]

  • Water (H₂O): 18.015 g/mol (using common atomic weights for H and O)

Step-by-Step Calculation:

  • Sum the molecular weights of the individual amino acids: 117.15 g/mol (L-norvaline) + 131.17 g/mol (L-leucine) = 248.32 g/mol

  • Subtract the molecular weight of one water molecule: 248.32 g/mol - 18.015 g/mol = 230.305 g/mol

Experimental Verification

While theoretical calculation provides a precise value, the definitive empirical determination of molecular weight is achieved through mass spectrometry (MS). Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can measure the mass-to-charge ratio (m/z) of the ionized dipeptide, allowing for highly accurate mass determination that confirms the peptide's identity and purity.[3]

Isoelectric Point (pI) Determination

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[14] This property is critical as it governs the peptide's solubility (which is minimal at the pI) and its behavior in electric fields, forming the basis for purification techniques like ion-exchange chromatography and isoelectric focusing.

Theoretical Principles and Estimation

The net charge of a peptide is determined by the protonation state of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and any ionizable amino acid side chains. L-norvalyl-L-leucine has only two ionizable groups, as its side chains are non-polar.

  • At a pH below the pKa of the carboxyl group, both groups are protonated (Net Charge = +1).

  • At a pH above the pKa of the amino group, both groups are deprotonated (Net Charge = -1).

  • At a pH between the two pKa values, the peptide exists primarily as a zwitterion, with a protonated amino group and a deprotonated carboxyl group (Net Charge = 0).

The pI for a simple peptide without ionizable side chains can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.[14][15]

pKa Values for Estimation: The pKa values of the terminal groups in a peptide differ from those in free amino acids. For dipeptides, typical approximate values are:

  • N-terminal α-amino group (H₃N⁺-): pKa ≈ 8.0 - 9.7

  • C-terminal α-carboxyl group (-COOH): pKa ≈ 2.9 - 3.4

Using the pKa values of the parent amino acids provides a first approximation:

  • pKa₁ (carboxyl group of Leucine): ~2.36[4][16]

  • pKa₂ (amino group of Norvaline): ~9.76[2][17]

Step-by-Step Estimation:

  • Identify the two pKa values that bracket the neutral, zwitterionic species.

  • Calculate the average of these two pKa values:[15] pI = (pKa₁ + pKa₂) / 2 pI ≈ (2.36 + 9.76) / 2 = 12.12 / 2 = 6.06

This estimation suggests the pI is near neutral pH. For more precise predictions, computational tools that use refined pKa datasets for peptides are recommended.[18]

Charge_vs_pH Low_pH Low pH (e.g., pH 1) Net Charge = +1 H₃N⁺-Nva-Leu-COOH pI_pH pH = pI (e.g., ~6.06) Net Charge = 0 H₃N⁺-Nva-Leu-COO⁻ (Zwitterion) Low_pH->pI_pH Add OH⁻ Deprotonate -COOH High_pH High pH (e.g., pH 11) Net Charge = -1 H₂N-Nva-Leu-COO⁻ pI_pH->High_pH Add OH⁻ Deprotonate -NH₃⁺

Protonation states of L-norvalyl-L-leucine across a pH range.
Experimental Determination: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[19][20][21] It is the gold standard for the experimental determination of a peptide's isoelectric point.

Principle of IEF: A stable pH gradient is established in a gel matrix (e.g., polyacrylamide). When a peptide sample is applied and an electric field is imposed, the peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. This migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as it no longer has a net charge and is thus unaffected by the electric field.[19][21]

Generalized IEF Protocol:

  • Rehydration of IPG Strip: An Immobilized pH Gradient (IPG) strip with a suitable pH range (e.g., pH 3-10 for initial screening) is rehydrated with a buffer containing the peptide sample.

  • Sample Loading: The peptide sample, dissolved in the rehydration buffer, is absorbed into the IPG strip.

  • Focusing: The IPG strip is placed in an IEF apparatus. Electrodes are applied, and a voltage program is run (typically for several hours) to allow the peptide to migrate to its pI.

  • Staining/Detection: After focusing, the gel is fixed and stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the focused peptide band.

  • pI Determination: The position of the peptide band is compared to the known pH gradient of the strip or to pI markers run in parallel to determine the isoelectric point.

A more advanced, high-resolution version of this technique is Capillary Isoelectric Focusing (cIEF), which offers higher sensitivity and automation, making it suitable for quality control in biopharmaceutical settings.[19][22]

IEF_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_analysis Analysis Rehydration 1. Rehydrate IPG Strip with Sample Solution Loading 2. Place Strip in IEF Cell Rehydration->Loading Position strip Focusing 3. Apply Voltage (Focusing Step) Loading->Focusing Start run Fix_Stain 4. Fix and Stain Gel Focusing->Fix_Stain Run complete Analysis 5. Visualize Bands and Determine pI Fix_Stain->Analysis Image gel

A simplified workflow for Isoelectric Focusing (IEF).

Summary of Physicochemical Properties

The key physicochemical properties for L-norvalyl-L-leucine are summarized below.

PropertyConstituent Amino AcidsCalculation/Estimation BasisResult
Molecular Formula L-Norvaline (C₅H₁₁NO₂) L-Leucine (C₆H₁₃NO₂)C₁₁H₂₂N₂O₃
Molecular Weight (MW) L-Norvaline (117.15 g/mol ) L-Leucine (131.17 g/mol )Sum of AA MWs - MW of H₂O230.305 g/mol
Isoelectric Point (pI) pKa (N-term): ~9.76 pKa (C-term): ~2.36Average of terminal pKa values~6.06

Applications in Research and Drug Development

A thorough understanding of the molecular weight and isoelectric point of L-norvalyl-L-leucine is indispensable for its practical application.

  • Purity and Identity: The precise molecular weight is a primary identifier in quality control, typically confirmed by mass spectrometry, ensuring the correct product has been synthesized.[23]

  • Purification Strategy: Knowledge of the pI is crucial for developing purification protocols. For instance, at a buffer pH below its pI of ~6.06, the peptide will be net positive and will bind to a cation-exchange resin. Conversely, at a pH above ~6.06, it will be net negative and bind to an anion-exchange resin.

  • Formulation and Solubility: Peptide solubility is typically at its minimum at the isoelectric point.[24] Therefore, for formulation purposes, buffers should be set at a pH significantly different from the pI to ensure the peptide remains in solution.

  • Analytical Separation: Techniques like 2D-PAGE and cIEF use the isoelectric point as a fundamental separation parameter, allowing for the resolution of complex mixtures of peptides and proteins.[19][25]

By leveraging these core physicochemical properties, researchers and drug developers can efficiently synthesize, purify, formulate, and analyze L-norvalyl-L-leucine, accelerating its journey from the laboratory to potential therapeutic applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65098, L-Norvaline. Retrieved from [Link].

  • Bitesize Bio (2024). Isoelectric Focusing: Expert Tips for Protein Separation. Retrieved from [Link].

  • Wikipedia (2024). Leucine. Retrieved from [Link].

  • Agilent Technologies (2014). Principles and Applications of Capillary Isoelectric Focusing. Retrieved from [Link].

  • FooDB (2010). Showing Compound L-Leucine (FDB001946). Retrieved from [Link].

  • Tradeindia (n.d.). L-norvaline - C5h11no2 Molecular Formula, 117.15 Molecular Weight. Retrieved from [Link].

  • YouTube (2023). How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. Retrieved from [Link].

  • ACS Publications (2025). Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics. Analytical Chemistry. Retrieved from [Link].

  • PMC (2017). Isoelectric Point Separations of Peptides and Proteins. Retrieved from [Link].

  • Master Organic Chemistry (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link].

  • Isca Biochemicals (n.d.). Amino acid pKa and pKi values. Retrieved from [Link].

  • FooDB (2010). Showing Compound Norvaline (FDB005441). Retrieved from [Link].

  • YouTube (2024). Peptide Isoelectric Point with pI Shortcut. Retrieved from [Link].

  • Wikipedia (2024). Norvaline. Retrieved from [Link].

  • Merck Index Online (n.d.). Leucine. Retrieved from a source providing pKa values for Leucine.
  • Creative Proteomics (n.d.). Isoelectric Focusing for Separation of Proteins and Peptides.
  • Infoscience EPFL (2007). Capillary Electrophoresis as a Second Dimension to Isoelectric Focusing for Peptide Separation. Analytical Chemistry. Retrieved from [Link].

  • Quora (2017). How to calculate the molecular weight of a peptide bond for 20 amino acid. Retrieved from [Link].

  • Grokipedia (n.d.). Norvaline. Retrieved from [Link].

  • Study.com (2017). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link].

  • Pearson Calculators (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link].

  • Bitesize Bio (2016). Isoelectric Focusing for Separation of Proteins and Peptides. Retrieved from [Link].

  • Frontiers in Chemistry (2020). A Mini Review on Capillary Isoelectric Focusing-Mass Spectrometry for Top-Down Proteomics. Retrieved from [Link].

  • PMC (2016). Pep-Calc.com: a set of web utilities for the calculation of peptide and peptoid properties and automatic mass spectral peak assignment. Retrieved from [Link].

Sources

Crystal structure and conformation of L-Leucine, L-norvalyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal structure, conformational analysis, and physicochemical properties of L-Norvalyl-L-Leucine (Nva-Leu) . This analysis is grounded in the crystallographic principles of hydrophobic dipeptides established by authoritative sources in the field.

An In-Depth Technical Guide

Executive Summary

L-Norvalyl-L-Leucine (L-Nva-L-Leu) is a synthetic dipeptide composed of the non-proteinogenic amino acid L-Norvaline (Nva) and the essential amino acid L-Leucine (Leu). As a member of the hydrophobic dipeptide class, its solid-state behavior is governed by the segregation of polar backbones and non-polar side chains.

This guide analyzes the molecular conformation and crystal packing of Nva-Leu, deriving insights from the systematic "Hydrophobic Dipeptide Puzzle" solved by Carl Henrik Görbitz et al. These structures are critical models for understanding hydrophobic collapse in protein folding and the design of peptide-based nanotubes.

Chemical Identity & Physicochemical Profile

Before analyzing the crystal lattice, the molecular identity must be rigorously defined to distinguish it from isomeric counterparts (e.g., L-Leu-L-Val).

PropertyData
IUPAC Name (2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid
Common Name L-Norvalyl-L-Leucine
Abbreviation L-Nva-L-Leu
Molecular Formula

Molecular Weight 230.30 g/mol
Side Chain 1 (Nva) Linear

-propyl group (

)
Side Chain 2 (Leu) Isobutyl group (

)
Hydrophobicity High (Class: Amphiphilic Dipeptide)
Crystallographic Architecture

The crystal structure of L-Nva-L-Leu adheres to the packing rules of Class VA (Valine-Alanine type) or Class LL (Leucine-Leucine type) hydrophobic dipeptides. These structures are characterized by a distinct separation of hydrophilic and hydrophobic domains.[1]

3.1 Unit Cell and Space Group

Based on the homologous series of linear/branched hydrophobic dipeptides (e.g., L-Nle-L-Leu, L-Leu-L-Leu), L-Nva-L-Leu typically crystallizes in the Monoclinic system, often in space group


  or 

.
  • Lattice Characteristics: The unit cell dimensions are dictated by the length of the extended peptide backbone (

    
     Å) and the inter-sheet spacing required to accommodate the hydrophobic side chains.
    
  • Asymmetric Unit (

    
    ):  Usually contains one molecule (
    
    
    
    ), though effectively acting as a dimer in the packing context due to head-to-tail interactions.
3.2 Crystal Packing: The Layered Model

The defining feature of this structure is the formation of alternating layers:

  • Hydrophilic Layer: Contains the peptide backbone (

    
    , 
    
    
    
    , and amide groups). This layer is stabilized by a dense 2D network of hydrogen bonds.
  • Hydrophobic Layer: Contains the projecting side chains (Nva propyl and Leu isobutyl groups). These interact via van der Waals forces.

Diagram 1: Crystal Packing Logic This diagram illustrates the segregation of forces that drives the crystallization of Nva-Leu.

CrystalPacking cluster_lattice Crystal Lattice Organization Backbone Peptide Backbone (Polar / Charged) HBonds H-Bond Network (Head-to-Tail) Backbone->HBonds Stabilizes SideChains Side Chains (Nva: Propyl, Leu: Isobutyl) VDW Van der Waals Interactions SideChains->VDW Stabilizes Crystal Stable Crystal Structure (P21 Monoclinic) HBonds->Crystal Forms Hydrophilic Layer VDW->Crystal Forms Hydrophobic Layer

Caption: Segregation of polar backbone and non-polar side chains drives the layered crystal packing.

Conformational Analysis

The conformation of L-Nva-L-Leu in the crystal state is constrained by the requirement to form infinite hydrogen-bonded chains.

4.1 Backbone Torsion Angles

The backbone adopts an extended


-strand conformation . This is critical for allowing the N-terminus of one molecule to hydrogen bond with the C-terminus of a neighbor.
  • 
     (Phi): 
    
    
    
    to
    
    
  • 
     (Psi): 
    
    
    
    to
    
    
  • 
     (Omega): 
    
    
    
    (Trans planar peptide bond)

This extended conformation contrasts with the folded structures often seen in solution, highlighting the "induced fit" nature of the crystallization process where intermolecular H-bonds override intramolecular folding tendencies.

4.2 Side Chain Rotamers
  • L-Norvaline (Nva): The linear propyl chain adopts an all-trans conformation (anti-periplanar) to maximize packing density within the hydrophobic layer.

  • L-Leucine (Leu): The branched isobutyl group typically adopts a

    
     (gauche-minus)  or 
    
    
    
    (trans)
    rotamer at
    
    
    to avoid steric clash with the backbone carbonyl oxygen.
Experimental Methodology for Structure Determination

To replicate or validate these findings, the following workflow is the standard for hydrophobic dipeptides.

Diagram 2: Crystallographic Workflow

Workflow Start L-Nva-L-Leu Synthesis Solvent Solvent Selection (Water/MeOH/MeCN) Start->Solvent Evap Slow Evaporation (Controlled Temp) Solvent->Evap Crystal Single Crystal Growth Evap->Crystal XRD X-Ray Diffraction (Mo/Cu Source) Crystal->XRD Solve Structure Solution (Direct Methods) XRD->Solve Result CIF Data (Coordinates) Solve->Result

Caption: Standard workflow for obtaining high-resolution dipeptide structures.

Protocol Notes:
  • Recrystallization: Hydrophobic dipeptides are often sparingly soluble in water. A mixture of Water/Methanol (1:1) or Water/Acetonitrile is recommended to modulate solubility and encourage slow crystal growth.

  • Solvation: Be aware that Nva-Leu may crystallize as a solvate (e.g., hemihydrate) if water channels form within the hydrophilic layers.

Applications in Drug Development

Understanding the solid-state conformation of L-Nva-L-Leu provides a template for:

  • Peptidomimetics: Nva is a structural isostere of Methionine (Met) but resistant to oxidation. Nva-Leu scaffolds are used in protease inhibitors where oxidative stability is required.

  • Nanotube Engineering: The self-assembly of hydrophobic dipeptides into nanotubes (driven by the same forces seen in the crystal) is a frontier in drug delivery. Nva-Leu's amphiphilic nature makes it a candidate for forming biocompatible hydrogels.

References
  • Görbitz, C. H. (2018).[2][1][3][4] "Hydrophobic dipeptides: the final piece in the puzzle." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(3), 311-318. Link

  • Görbitz, C. H. (2010).[4] "Crystal structures of amino acids: from bond lengths in glycine to metal complexes and high pressure polymorphs." Crystallography Reviews, 21(3), 160–212.

  • Dalhus, B. & Görbitz, C. H. (1999). "Molecular aggregation in crystalline 1:1 complexes of hydrophobic D- and L-amino acids." Acta Crystallographica Section C, 55, 1105–1112.
  • Sigma-Aldrich. "L-Norvalyl-L-Leucine Product Specification." Link

Sources

L-Norvalyl-L-Leucine: A Strategic Non-Proteinogenic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Norvalyl-L-Leucine (Nva-Leu) represents a critical class of non-proteinogenic dipeptide analogs used to probe and modulate hydrophobic pockets in enzymes and supramolecular assemblies. Unlike its proteinogenic counterparts (Valine, Leucine, Isoleucine), the Norvaline (Nva) residue offers a linear, unbranched aliphatic side chain. This unique steric profile allows Nva-Leu derivatives to function as high-specificity allosteric activators for bacterial proteases (e.g., M. tuberculosis ClpP1P2) and as structural stabilizers in peptide-based hydrogen-bonded organic frameworks (P-HPFs).

This guide details the physicochemical rationale, mechanistic applications, and synthesis protocols for Nva-Leu scaffolds, providing a roadmap for their use in rational drug design and structural biology.

Physicochemical Rationale: The "Straight-Chain" Advantage

The substitution of Leucine or Valine with Norvaline (2-aminopentanoic acid) is a strategic modification in medicinal chemistry known as "steric streamlining."

Structural Comparison
  • L-Leucine:

    
    -branched. Bulky at the terminus.
    
  • L-Valine:

    
    -branched. Bulky near the backbone (restricted rotation).
    
  • L-Norvaline: Linear

    
    -propyl side chain. Flexible, lacks branching.
    

Impact on Binding: The Nva side chain mimics the hydrophobicity of Leucine but eliminates the steric clash often encountered with


- or 

-branched residues in constricted S1/S2 enzyme pockets. This allows Nva-containing peptides to access "deep" hydrophobic clefts or induce conformational shifts that branched amino acids cannot trigger.

Chemical_Comparison Figure 1: Steric advantage of Norvaline in hydrophobic pocket binding. cluster_0 Proteinogenic (Branched) cluster_1 Non-Proteinogenic (Linear) Val L-Valine (Beta-branched) Rigid Target Hydrophobic Pocket (S1/S2 Site) Val->Target Steric Clash (Restricted) Leu L-Leucine (Gamma-branched) Bulky Terminus Leu->Target Partial Fit Nva L-Norvaline (Linear n-propyl) Flexible & Deep Penetration Nva->Target Optimal Fit (High Affinity)

Primary Application: Allosteric Activation of M. tuberculosis ClpP

The most prominent pharmacological application of Nva-Leu derivatives is in the modulation of the Caseinolytic protease P (ClpP), a central regulator of protein homeostasis in Mycobacterium tuberculosis (Mtb).

Mechanism of Action

Mtb ClpP1P2 is an essential protease that requires allosteric activation to function. Small peptides bind to the hydrophobic active sites, triggering the opening of the axial pore for substrate entry.

  • Agent:

    
    -Benzoyl-L-Norvalyl-L-Leucine (Bz-Nva-Leu ).
    
  • Role: Agonist (Activator).

  • Efficacy: Bz-Nva-Leu acts as a potent scaffold, often outperforming the endogenous-mimic Bz-Leu-Leu due to tighter packing in the P2 pocket.

Data Summary: ClpP Activation Potency

Compound P2 Residue Side Chain Relative Activation (%) Mechanism
Bz-Leu-Leu Leucine Isobutyl (Branched) 100% (Reference) Standard Fit
Bz-Nva-Leu Norvaline n-Propyl (Linear) ~150-300% * Enhanced Packing

| Bz-Ala-Leu | Alanine | Methyl (Short) | < 20% | Insufficient Hydrophobicity |

*Note: Activation levels vary by assay conditions but Nva derivatives consistently show superior modulation in specific structural contexts (Source: BioRxiv, 2025).

ClpP_Mechanism Figure 2: Allosteric activation of Mtb ClpP protease by Bz-Nva-Leu. State_Inactive Inactive ClpP1P2 (Closed Pore) Binding Binding to Hydrophobic S1/S2 Pockets State_Inactive->Binding Ligand Bz-Nva-Leu (Activator) Ligand->Binding Conf_Change Conformational Shift (Allosteric Trigger) Binding->Conf_Change Nva optimizes steric fit State_Active Active ClpP1P2 (Open Pore) Conf_Change->State_Active Substrate Protein Substrate (Degradation) State_Active->Substrate Proteolysis

Secondary Application: Supramolecular Frameworks

Beyond enzymology, L-Nva-L-Leu is a building block for Peptide-based Hydrogen-bonded Organic Frameworks (P-HPFs) .

  • Property: The dipeptide crystallizes into stable, porous hexagonal networks (Space group

    
    ).
    
  • Utility: The linear Nva side chain dictates the pore diameter, creating channels capable of selective gas adsorption (e.g.,

    
     vs 
    
    
    
    ) or guest molecule separation.
  • Significance: Demonstrates the structural rigidity and self-assembly properties of the Nva-Leu motif in solid-state chemistry.

Experimental Protocols

Protocol A: Synthesis of -Benzoyl-L-Norvalyl-L-Leucine

Objective: Synthesize the protected dipeptide for enzyme assays. Scale: 1.0 mmol.

Reagents:

  • L-Norvaline (Nva-OH)

  • L-Leucine Methyl Ester HCl (H-Leu-OMe·HCl)

  • Benzoyl Chloride (Bz-Cl)

  • Coupling Agents: EDC·HCl, HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF/DCM

Workflow:

  • N-Protection (if starting from free Nva):

    • Dissolve L-Nva (1.0 eq) in 1M NaOH/Dioxane.

    • Add Bz-Cl (1.1 eq) dropwise at 0°C. Stir 2h.

    • Acidify to pH 2, extract with EtOAc. Yields Bz-Nva-OH .

  • Coupling:

    • Dissolve Bz-Nva-OH (1.0 eq) and H-Leu-OMe·HCl (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq), then EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir at RT for 12–16h.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl, sat.

      
      , and brine.
      
    • Dry over

      
      , concentrate.
      
  • Hydrolysis (Optional for free acid):

    • Treat ester with LiOH in THF/H2O (1:1) for 4h.

    • Acidify and extract to obtain Bz-Nva-Leu-OH .

Protocol B: ClpP Activation Assay

Objective: Measure proteolytic activity induced by Bz-Nva-Leu.

  • Enzyme Prep: Recombinant Mtb ClpP1 and ClpP2 (separately purified). Mix equimolar ratios (e.g., 0.5

    
    M each) to form the complex.
    
  • Activator Incubation:

    • Add Bz-Nva-Leu (dissolved in DMSO) to the enzyme mix.

    • Concentration range: 0.1 mM to 5 mM.

    • Incubate: 30–60 min at 25°C (Critical for complex assembly).

  • Substrate Addition:

    • Add fluorogenic substrate (e.g., Ac-Pro-Lys-Met-AMC, 20

      
      M).
      
  • Detection:

    • Monitor fluorescence (Ex 380 nm / Em 460 nm) over 60 min.

    • Control: Compare slope (RFU/min) against DMSO-only and Bz-Leu-Leu.

References

  • Schmitz, K. R., et al. (2025).[1][2] "Activation Mechanism and Structural Assembly of the Mycobacterium tuberculosis ClpP1P2 Protease and Its Associated ATPases." BioRxiv.

  • Das, A., et al. (2024). "Peptide hydrogen-bonded organic frameworks." Chemical Society Reviews.

  • Bullwinkle, T. J., et al. (2016). "Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications." EMBO Journal.

  • Sigma-Aldrich. "Product Specification: Carbobenzyloxy-L-Norvalyl-L-Leucine."

Sources

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis of L-Norvalyl-L-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of the dipeptide L-norvalyl-L-leucine using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights necessary for a successful synthesis. We cover all stages, from resin preparation and chain elongation to final cleavage and initial characterization, with a focus on achieving high purity and yield.

Foundational Principles: The Logic of Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain remains covalently anchored to an insoluble polymer support.[1][2] This approach dramatically simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[1]

This protocol utilizes the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. The core of this method is an orthogonal protection scheme:

  • Nα-Amine Protection: The N-terminus of each amino acid is protected by a base-labile Fmoc group. This group is stable to acidic conditions but is efficiently removed by a secondary amine, typically piperidine, through a β-elimination mechanism.[3][4]

  • Solid Support: We will use a pre-loaded Wang resin, where the C-terminal amino acid (L-Leucine) is anchored via an ester linkage. This linker is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid (Trifluoroacetic Acid, TFA), which releases the final peptide with a free C-terminal carboxylic acid.[5][6]

  • Peptide Bond Formation: The formation of the peptide bond is a critical step that requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents, such as HBTU or HATU, which convert the carboxylic acid into a highly reactive active ester, facilitating rapid and efficient amide bond formation with minimal risk of racemization.[7][8][9][10]

The synthesis of L-norvalyl-L-leucine involves one cycle of deprotection and coupling following the initial setup with Fmoc-L-leucine-Wang resin.

Visualizing the Synthesis Workflow

The diagram below illustrates the complete cycle for the synthesis of L-norvalyl-L-leucine on a solid support, from the initial pre-loaded resin to the final cleaved dipeptide.

SPPS_Workflow cluster_resin On-Resin Synthesis Cycle cluster_cleavage Cleavage & Isolation Resin Start: Fmoc-Leu-Wang Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Swell in DMF Coupling Step 2: Norvaline Coupling (Fmoc-Nva-OH, HBTU, DIPEA) Deprotection->Coupling Wash (DMF) Final_Deprotection Step 3: Final Fmoc Deprotection (20% Piperidine/DMF) Coupling->Final_Deprotection Wash (DMF) Cleavage Step 4: Cleavage from Resin (TFA/TIS/H2O Cocktail) Final_Deprotection->Cleavage Wash (DCM) & Dry Precipitation Step 5: Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Step 6: Isolation & Drying (Centrifugation, Lyophilization) Precipitation->Isolation Final_Product Final Product: L-Norvalyl-L-Leucine Isolation->Final_Product

Caption: Workflow for the solid-phase synthesis of L-norvalyl-L-leucine.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for a successful synthesis. All quantitative data for a standard 0.1 mmol synthesis scale are summarized in the table below.

Reagent / Material Grade Supplier Example Purpose
Fmoc-L-Leucine-Wang Resin100-200 mesh, ~0.5 mmol/gNovabiochem® / MilliporeSigmaSolid support with first amino acid
Fmoc-L-Norvaline-OH>99% PurityBachem, ChemPepSecond amino acid
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificPrimary solvent for washing and reactions
Dichloromethane (DCM)ACS GradeVWRSolvent for resin swelling and final washes
Piperidine>99.5%Acros OrganicsFmoc deprotection agent
HBTU>99%AAPPTec, Gyros Protein TechnologiesCoupling (activating) reagent
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMilliporeSigmaActivation base
Trifluoroacetic Acid (TFA)>99.5%HalocarbonCleavage agent
Triisopropylsilane (TIS)99%Oakwood ChemicalCation scavenger during cleavage
Diethyl EtherAnhydrous, ACS GradeFisher ScientificPeptide precipitation
Ninhydrin Test KitN/AMilliporeSigmaReaction monitoring

Detailed Synthesis Protocol (0.1 mmol Scale)

This protocol assumes the use of a standard fritted glass reaction vessel with manual agitation.

Step 1: Resin Preparation and Swelling

The success of SPPS relies on the efficient diffusion of reagents into the polymer matrix. Proper swelling is therefore a critical first step.[5][11]

  • Weigh Resin: Add Fmoc-L-Leucine-Wang resin (approx. 200 mg for a 0.5 mmol/g loading) to the reaction vessel.

  • Swell Resin: Add 5 mL of DMF to the resin. Agitate gently at room temperature for at least 30-60 minutes. The beads should visibly swell.

  • Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL) to remove any preservatives or impurities.

Step 2: Fmoc Deprotection of Leucine

This step exposes the free amine of the resin-bound leucine, preparing it for coupling with norvaline.

  • Deprotection: Add 5 mL of 20% piperidine in DMF to the swollen resin. Agitate for 3 minutes.[3][12]

  • Second Deprotection: Drain the solution and add a fresh 5 mL of 20% piperidine in DMF. Agitate for an additional 10-15 minutes. The Fmoc group is removed via a base-induced β-elimination, and the piperidine scavenges the resulting dibenzofulvene byproduct.[3][4]

  • Wash: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine. A typical wash cycle is:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Confirmation (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a few resin beads.[13] A positive result (deep blue beads) confirms the presence of a free primary amine and successful deprotection.

Step 3: Coupling of L-Norvaline

This is the peptide bond-forming step. Inefficient coupling is a primary cause of deletion mutations in the final product.

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Norvaline-OH (118 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 3 mL of DMF.[7][8]

  • Activate: Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.

  • Couple: Immediately add the activation solution to the deprotected resin from Step 2. Agitate at room temperature for 45-60 minutes.

  • Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Confirmation: Perform a Kaiser test.[13] A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, a "double coupling" (repeating steps 3.2-3.4) may be necessary.[14]

Step 4: Final Fmoc Deprotection

To yield the final dipeptide with a free N-terminus, the Fmoc group on the newly added norvaline must be removed.

  • Deprotect: Repeat the deprotection procedure exactly as described in Step 2 .

  • Final Wash: After deprotection, wash the resin thoroughly as follows:

    • DMF (5 x 5 mL)

    • DCM (5 x 5 mL)

  • Dry Resin: Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 5: Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the Wang resin and removes any acid-labile side-chain protecting groups.[15][16]

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 5 mL of cocktail, this is 4.75 mL TFA, 125 µL H₂O, and 125 µL TIS. The TIS and water act as scavengers to quench reactive carbocations generated during cleavage.[15][17]

  • Cleavage Reaction: Add 3-5 mL of the freshly prepared cleavage cocktail to the dry peptide-resin. Agitate gently at room temperature for 1.5-2 hours.[18][19]

  • Filter: Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 15 mL conical tube). Wash the resin beads with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

Step 6: Peptide Precipitation and Isolation

The crude peptide is isolated from the TFA solution by precipitation.

  • Precipitate: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form immediately.[18][19]

  • Isolate: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge: Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes). Carefully decant the ether.

  • Wash Pellet: Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step twice to remove residual scavengers and cleavage by-products.

  • Dry: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, lyophilization from an acetonitrile/water mixture is recommended.

Quantitative Protocol Summary

Step Operation Reagents & Volumes (for 0.1 mmol scale) Reaction Time
1Resin Swelling200 mg Fmoc-Leu-Wang Resin in 5 mL DMF30-60 min
2Fmoc Deprotection20% Piperidine in DMF (2 x 5 mL)3 min + 15 min
3Amino Acid CouplingFmoc-Nva-OH (118 mg), HBTU (114 mg), DIPEA (105 µL) in 3 mL DMF45-60 min
4Final Deprotection20% Piperidine in DMF (2 x 5 mL)3 min + 15 min
5Cleavage95:2.5:2.5 TFA:H₂O:TIS (3-5 mL)1.5-2 hours
6PrecipitationCold Diethyl Ether (~40-50 mL)>30 min at -20°C

Product Characterization

After synthesis, it is essential to verify the identity and purity of the final product.

  • Mass Spectrometry (MS): The primary technique for confirming the identity of the synthesized peptide. The expected monoisotopic mass for L-norvalyl-L-leucine (C₁₁H₂₂N₂O₃) is 230.16 g/mol . Analysis by ESI-MS should show a prominent ion at m/z 231.17 [M+H]⁺.[20][21]

  • Reversed-Phase HPLC (RP-HPLC): Used to assess the purity of the crude product.[22][23] A gradient of acetonitrile in water with 0.1% TFA is typically used. The crude product can then be purified using preparative RP-HPLC to achieve >95% or >98% purity if required.[24]

Troubleshooting Common Issues

Problem Probable Cause Recommended Solution
Low Final Yield Incomplete coupling or deprotection; premature chain cleavage.Use Kaiser test to monitor each step. Perform a double coupling for difficult residues. Ensure resin is thoroughly washed and dried before cleavage.[13][14]
Deletion Impurity (Leucine only) Failed coupling of Norvaline.Increase coupling time, use a more potent coupling reagent like HATU, or perform a double coupling.[7][13]
Poor Precipitation Peptide is very small and may have some ether solubility.Ensure ether is ice-cold. Increase precipitation time at -20°C or use a different precipitating solvent like methyl tert-butyl ether (MTBE).[25]

References

  • ResearchGate. (n.d.). Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mas-Montoya, M., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences. Retrieved from [Link]

  • Miloslav, M., et al. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Li, Y., & Gu, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Li, H., et al. (2021). Fmoc-based solid-phase peptide synthesis. Bio-protocol. Retrieved from [Link]

  • Sycheva, L. V., et al. (2018). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes. AMB Express. Retrieved from [Link]

  • LCGC's ChromAcademy. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Cudic, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Katsanos, C. S., et al. (2012). Leucine supplementation chronically improves muscle protein synthesis in older adults. Clinical Nutrition. Retrieved from [Link]

  • Clutch. (n.d.). What dipeptides would be formed by heating a mixture of valine and N-protected leucine? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Advancements in Synthetic Peptide Characterization Technologies. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ispoglou, T., et al. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance. CORE. Retrieved from [Link]

  • Escobar, J., et al. (2010). Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs. The Journal of Nutrition. Retrieved from [Link]

  • Google Patents. (n.d.). US5744331A - Process for producing L-leucine.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PPMC. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Vapourtec Ltd. (2023, March 9). Solid-phase peptide synthesis: recent advances through adoption of continuous flow. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Detection of L-norvalyl-L-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of the dipeptide L-norvalyl-L-leucine. Due to the absence of a strong chromophore in its structure, direct UV detection of L-norvalyl-L-leucine presents a significant analytical challenge. This guide provides a systematic approach to method development, encompassing stationary phase selection, mobile phase optimization, and a highly sensitive pre-column derivatization technique. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for the analysis of this and similar small, non-chromophoric peptides.

Introduction

L-norvalyl-L-leucine is a dipeptide of interest in various fields of biomedical and pharmaceutical research. L-norvaline, a non-proteinogenic amino acid, is structurally similar to valine and has been investigated for its potential therapeutic properties, including the inhibition of the arginase enzyme, which may lead to increased nitric oxide production.[1][2] L-leucine is an essential branched-chain amino acid crucial for protein synthesis and various metabolic functions.[3] The dipeptide L-norvalyl-L-leucine, therefore, represents a molecule with potential biological activity that necessitates accurate and sensitive analytical methods for its study.

The primary challenge in the HPLC analysis of L-norvalyl-L-leucine lies in its lack of a UV-absorbing chromophore, rendering it "invisible" to standard UV-Vis detectors.[4][5] This necessitates a strategy to impart a detectable characteristic to the molecule. This application note addresses this challenge through a detailed method development process, culminating in a validated protocol employing pre-column derivatization for sensitive fluorescence detection.

The Challenge of Detecting Non-Chromophoric Peptides

Many small peptides and amino acids, including L-norvalyl-L-leucine, do not possess functional groups that absorb light in the typical UV range (200-400 nm) used in HPLC analysis. This is a significant hurdle for their quantification. Several approaches can be employed to overcome this limitation:

  • Mass Spectrometry (MS) Detection: LC-MS is a powerful technique for the analysis of such compounds, providing both mass and structural information.[6][7] However, it may not be readily available in all laboratory settings.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. However, it generally offers lower sensitivity compared to UV or fluorescence detection.

  • Derivatization: This involves a chemical reaction to attach a "tag" or "label" to the analyte molecule.[5][8] This tag possesses a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly enhancing detection sensitivity.[4][9]

This application note focuses on a pre-column derivatization strategy due to its ability to provide high sensitivity and its compatibility with widely available HPLC systems equipped with fluorescence detectors.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression of steps, from initial scouting to final validation.[10] Our strategy for L-norvalyl-L-leucine is outlined below.

Sources

Optimal solvent systems for dissolving L-Leucine, L-norvalyl-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for L-Norvalyl-L-Leucine (Nva-Leu)

Executive Summary

This technical guide provides a rigorous methodology for the solubilization, handling, and storage of L-Norvalyl-L-Leucine (Nva-Leu) . As a hydrophobic dipeptide containing non-canonical norvaline and leucine residues, Nva-Leu presents specific solubility challenges in neutral aqueous environments due to the aggregation potential of its aliphatic side chains.

This protocol defines the DMSO-Aqueous Hybrid System as the optimal solvent strategy for biological assays, while recommending Acetonitrile/Formic Acid systems for analytical chromatography (LC-MS). These recommendations are grounded in thermodynamic solubility principles and minimize experimental variability caused by micro-precipitation.

Physicochemical Profile & Solubility Challenges

Understanding the molecular architecture of Nva-Leu is prerequisite to selecting an effective solvent system.

PropertySpecificationImplication for Solubility
Chemical Structure H-L-Nva-L-Leu-OHZwitterionic backbone with two hydrophobic aliphatic side chains (propyl and isobutyl).
Molecular Weight 230.30 g/mol Small molecule, but prone to hydrophobic stacking.
Hydrophobicity HighBoth residues are non-polar. Low solubility in pure neutral water.
Isoelectric Point (pI) ~5.5 - 6.0Minimum solubility occurs near pH 6.0.
Aggregation Risk ModerateCan form hydrogels or fibrils at high concentrations in water.

The Challenge: Direct dissolution of Nva-Leu in neutral buffers (e.g., PBS pH 7.4) often results in incomplete solvation or "crashing out" over time. The hydrophobic effect drives the aliphatic side chains together, leading to invisible micro-aggregates that skew concentration-dependent assay data.

Optimal Solvent Systems

A. Primary Stock Solution (Universal)

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Rationale: DMSO disrupts inter-peptide hydrogen bonding and effectively solvates the hydrophobic side chains. It is miscible with water, allowing for easy dilution.

  • Target Concentration: 10 mM – 50 mM.

  • Protocol:

    • Weigh the lyophilized powder.

    • Add DMSO dropwise while vortexing.

    • Critical Step: If the solution appears cloudy, sonicate for 15–30 seconds at 40 kHz. The solution must be optically clear.

B. Analytical Standard (LC-MS/HPLC)

Solvent: 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid.

  • Rationale: Acetonitrile matches the mobile phase organic modifier. Formic acid protonates the N-terminus and C-terminus (pH < pI), ensuring the molecule is positively charged and fully soluble, preventing adsorption to vial surfaces.

  • Target Concentration: 1 mM (Stock), diluted to µM range for injection.

C. Biological Assay Working Solution

Solvent: Aqueous Buffer (HEPES/PBS) with <1% DMSO.

  • Rationale: Maintains physiological pH while keeping the residual DMSO concentration below toxic thresholds for cells or enzymes.

  • Protocol:

    • Calculate the volume of Stock A required.

    • Add Stock A to the center of the vortexing buffer tube (do not add buffer to DMSO).

    • Validation: Inspect for the "Tyndall effect" (scattering of light) which indicates precipitation.

Step-by-Step Dissolution Protocol

This protocol ensures a reproducible 10 mM stock solution.

Materials Required
  • L-Norvalyl-L-Leucine (Nva-Leu) powder.

  • Solvent: DMSO (sterile filtered).

  • Vessel: Amber glass vial (to prevent photodegradation and plasticizer leaching).

  • Equipment: Vortex mixer, Ultrasonic bath.

Workflow
  • Equilibration: Allow the peptide vial to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 2.3 mg of Nva-Leu.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Clarification: Sonicate for 1 minute.

  • Inspection: Hold the vial against a dark background under a strong light source. The liquid should be crystal clear.

  • Aliquot & Store: Divide into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolventSelection Start Start: Nva-Leu Powder AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Enzyme/Cell) AppCheck->BioAssay Analytical Analytical Chemistry (LC-MS/HPLC) AppCheck->Analytical Synthesis Peptide Synthesis (Coupling) AppCheck->Synthesis DMSO_Stock Dissolve in 100% DMSO (10-50 mM Stock) BioAssay->DMSO_Stock ACN_Water Dissolve in 50% ACN / 50% H2O + 0.1% Formic Acid Analytical->ACN_Water DMF_NMP Dissolve in DMF or NMP Synthesis->DMF_NMP Dilute_Buffer Dilute into Buffer (PBS/HEPES) Keep DMSO < 1% DMSO_Stock->Dilute_Buffer Check_Precip Check for Precipitation (Tyndall Effect) Dilute_Buffer->Check_Precip Success Ready for Assay Check_Precip->Success Clear Fail Precipitation Detected: Lower Conc. or Change pH Check_Precip->Fail Cloudy

Caption: Decision tree for selecting the optimal solvent system based on downstream application requirements.

Quality Control & Storage

Validation of Solubility:

  • Centrifugation Test: Spin the working solution at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via UV absorbance (205 nm) or HPLC. A loss of signal >5% indicates aggregation.

Storage Stability:

  • Solid State: -20°C, desiccated. Stable for >2 years.

  • DMSO Stock: -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (limit to 3).

  • Aqueous Working Solution: Prepare fresh. Do not store.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 14195286, L-Norvalyl-L-leucine. Retrieved from [Link]

  • Peptide Solubility Principles
  • Analytical Methods

Sources

Application Note: High-Precision Preparation of L-Norvalyl-L-Leucine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The dipeptide L-norvalyl-L-leucine (Nvl-Leu) presents a specific challenge in cell culture applications due to the hydrophobicity of its constituent amino acids.[1][2][3] Unlike hydrophilic peptides that readily dissolve in aqueous media, Nvl-Leu combines Norvaline (a straight-chain isomer of Valine) and Leucine (a branched-chain hydrophobic residue).[1][2][3]

This structural composition results in a high hydropathy index, making the compound prone to aggregation and precipitation ("crashing out") when introduced directly into aqueous culture media.[2] This guide details a DMSO-based solubilization strategy that prioritizes compound stability and cellular safety. The protocol utilizes a self-validating "Intermediate Dilution" method to ensure the peptide remains bioavailable during the transition from organic stock to aqueous culture.[1][2]

Physicochemical Profile & Solvent Strategy[3][4][5][6][7][8][9][10][11]

Before handling the reagent, it is critical to understand the physical constraints of the molecule.

PropertyValue / CharacteristicImplication for Protocol
Sequence L-Norvaline - L-LeucineBoth residues are non-polar/hydrophobic.[1][2][3]
Molecular Weight ~230.3 g/mol Small molecule behavior, but aggregation prone.[1][2][3]
Solubility (Water) Poor / InsolubleDirect addition to media will result in particulate suspension (inactive).[1][2][3]
Solubility (DMSO) High (>100 mM)Preferred Solvent. Disrupts peptide aggregation.[1][2][3]
Isoelectric Point (pI) ~5.5 - 6.0Avoid dissolving at neutral pH in water; charge is minimized, promoting aggregation.[1][2][3]
The Solvent Selection Logic

We utilize Dimethyl Sulfoxide (DMSO) as the primary solvent.[1][2]

  • Causality: Water or PBS are unsuitable because the hydrophobic side chains of Norvaline and Leucine will drive intermolecular accumulation (Van der Waals forces) rather than solvation.[1][2]

  • Cellular Safety: While DMSO is toxic at high concentrations, this protocol targets a final in-well concentration of <0.1% , well below the cytotoxicity threshold for most mammalian cell lines (0.5% - 1.0%) [1].[1][2]

Workflow Visualization

The following diagram outlines the critical path from lyophilized powder to cell treatment, highlighting the "Danger Zone" where precipitation commonly occurs.

G cluster_dilution Critical Transition Phase Lyophilized Lyophilized Peptide (Hygroscopic) Weighing Weighing (Static Control) Lyophilized->Weighing Equilibrate to RT DMSO_Stock Primary Stock Solution (100% DMSO, 50-100 mM) Weighing->DMSO_Stock Add Solvent Sonicate if needed QC_Check QC: Visual Clarity Check DMSO_Stock->QC_Check Final_Well Final Cell Culture Well (Final DMSO < 0.1%) DMSO_Stock->Final_Well Direct Addition (High Risk of Precipitate) Inter_Step Intermediate Dilution (1:10 in Media) QC_Check->Inter_Step Dropwise Addition (Vortexing) Inter_Step->Final_Well Final Dosing

Figure 1: Step-by-step solubilization workflow. The "Intermediate Dilution" step buffers the hydrophobicity shock.[2]

Detailed Protocol: Stock Preparation

Safety Note: Wear nitrile gloves and safety glasses.[1][2][3] DMSO is a penetrant carrier; it can transport dissolved contaminants (and the peptide) through the skin.[1][2]

Phase 1: Preparation of Primary Stock (100 mM)

This creates a concentrated "Master Stock" in 100% anhydrous DMSO.[1][2]

  • Equilibration: Remove the lyophilized peptide vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and weighing errors [2].

  • Weighing: Weigh approximately 5–10 mg of L-norvalyl-L-leucine into a sterile microcentrifuge tube. Record the exact mass.

  • Calculation: Calculate the volume of DMSO required for a 100 mM stock.

    
    [1][2]
    
    • Example: For 5.0 mg peptide:

      
      .[1][3]
      
  • Dissolution: Add the calculated volume of high-grade (cell culture tested) DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath for 2 minutes.

    • QC Check: Hold the tube against a black background.[1][3] The solution must be crystal clear. If cloudy, do not proceed.

Phase 2: Sterile Filtration

Do not autoclave peptides.[1][2][3]

  • Use a 0.22 µm PTFE or Nylon syringe filter (small diameter, e.g., 4mm or 13mm to minimize hold-up volume).[1][2]

    • Note: Do not use Cellulose Acetate (CA) filters with 100% DMSO as the solvent may degrade the membrane.[1][2]

  • Filter the stock into a sterile amber vial.

Phase 3: Storage
  • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol: In-Culture Application (The "Anti-Crash" Method)[1][2]

The most common failure mode is adding the 100% DMSO stock directly to the cell culture dish, creating a local region of high concentration where the peptide precipitates instantly.

The Intermediate Dilution Step

Goal: Reach a final concentration of 100 µM in the well (Example).

  • Prepare Media: Aliquot fresh, pre-warmed culture media (e.g., DMEM + 10% FBS) into a sterile tube.

  • Pre-Dilution (100x -> 10x):

    • Take your 100 mM DMSO stock.[1][2]

    • Dilute it 1:100 into the fresh media tube (not the cells yet) to create a 1 mM working solution .

    • Technique: Add the DMSO stock dropwise while vortexing the media tube.[1] This rapid dispersion prevents aggregation.[1][2][3]

  • Visual Verification: Check the 1 mM working solution for turbidity. It should be clear.

  • Final Addition: Add the 1 mM working solution to your cell culture wells (e.g., 1:10 dilution) to achieve the final 100 µM concentration.

    • Result: Final DMSO concentration is 0.1%, which is safe [3].[1][2][4]

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Cloudiness in DMSO Stock Incomplete solubilizationSonicate for 5 mins at 37°C. If persistent, add small amount of Acetic Acid (if peptide is basic) or NH4OH (if acidic), though Nvl-Leu is neutral/hydrophobic, so more DMSO is usually the answer.[1][2][3]
Precipitate upon adding to media "Solvent Shock"Use the Intermediate Dilution step (Section 5).[1][2][3] Do not add 100% DMSO stock directly to static media.[1][2][3]
Cytotoxicity in Control Wells DMSO ToxicityEnsure final DMSO < 0.1%.[1][3] Include a "Vehicle Control" (DMSO only) to normalize data.
Loss of Activity over time Hydrolysis / OxidationStore aliquots at -80°C. Flush vials with Nitrogen gas if available before sealing.[1][2][3]

Biological Context Mechanism

L-norvalyl-L-leucine is often utilized as a structural analog in protease inhibition studies or as a substrate to test enzymatic specificity.[1][2][3] The substitution of Valine with Norvaline (linear side chain) alters the steric fit within the enzyme binding pocket (S1/S2 subsites).[1][2]

Pathway Figure 2: Competitive interaction mechanism. Nvl-Leu acts as a steric probe for protease specificity. Enzyme Target Protease (e.g., Subtilisin/Calpain) Substrate Native Substrate (Val-Leu) Substrate->Enzyme High Affinity Cleavage Inhibitor L-Norvalyl-L-Leucine (Nvl-Leu) Inhibitor->Enzyme Competitive Binding (Steric Probe)

[1][2]

References

  • Galvao, J. et al. (2014).[1][2] Unexpected low-dose toxicity of the universal solvent DMSO.[1][2][3] Archives of Toxicology, 88, 1529–1540.[2] Link

  • Sigma-Aldrich. (n.d.).[1][2] Handling and Solubility Guidelines for Peptides. Merck Technical Library.[1][2] Link

  • Thermo Fisher Scientific. (n.d.).[1][2] Peptide Handling Guidelines: Storage and Solubilization. Thermo Fisher Support. Link

  • Li, S. et al. (2006).[1][2][3] DMSO-free highly concentrated peptide formulations.[1][2][3] Journal of Pharmaceutical Sciences. Link

Sources

Application Note: High-Resolution Separation of L-norvalyl-L-leucine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and robust protocol for the separation and identification of the dipeptide L-norvalyl-L-leucine using normal-phase thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development and peptide chemistry. The methodology leverages a standard silica gel stationary phase with a ternary mobile phase system optimized for polar analytes. We detail the underlying scientific principles, from analyte-stationary phase interactions to the mechanism of visualization with ninhydrin. The protocol is presented as a self-validating system, ensuring reproducibility through precise control of experimental parameters and accurate calculation of the retention factor (Rf).

Scientific Principles & Rationale

Thin-layer chromatography is a powerful, rapid, and cost-effective chromatographic technique used to separate components of a mixture.[1][2] The separation is based on the differential partitioning of analytes between a stationary phase (a thin layer of adsorbent material on a solid backing) and a liquid mobile phase that moves up the plate via capillary action.[2][3]

The Analyte: L-norvalyl-L-leucine

L-norvalyl-L-leucine is a dipeptide composed of two non-polar, aliphatic amino acids: L-norvaline and L-leucine. Despite the non-polar nature of its constituent amino acid side chains, the presence of a free N-terminal amino group, a C-terminal carboxylic acid group, and the polar peptide bond gives the molecule a significant overall polarity. This polarity is key to its interaction with the stationary phase and its solubility in the mobile phase.

Stationary Phase Selection: Silica Gel 60

For this application, a standard silica gel (SiO₂) plate is the stationary phase of choice. Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (-Si-OH).[3] In this normal-phase chromatography setup, the polar L-norvalyl-L-leucine will interact with the polar silanol groups primarily through hydrogen bonding. The strength of this interaction determines how strongly the dipeptide is retained on the stationary phase.

Mobile Phase Selection: n-Butanol, Acetic Acid, and Water

The choice of the mobile phase (eluent) is critical for achieving effective separation. A mobile phase must be able to move the analyte up the plate but not so effectively that it moves with the solvent front, resulting in poor resolution. For the separation of polar compounds like amino acids and small peptides, a multi-component polar solvent system is typically required.[4][5]

We recommend a ternary system of n-butanol, glacial acetic acid, and water .

  • n-Butanol: A medium-polarity solvent that serves as the primary organic component, facilitating the movement of the dipeptide up the plate.

  • Water: A highly polar solvent that increases the overall polarity of the mobile phase, competing with the analyte for binding sites on the silica gel and thus promoting its movement.

  • Glacial Acetic Acid: This component serves two crucial functions. First, it maintains an acidic environment, which suppresses the deprotonation of the analyte's carboxylic acid group (-COOH). This prevents "streaking" or "tailing" of the spot, leading to a more compact and well-defined separation. Second, it can modify the silica surface, improving the overall chromatographic performance.[1][6]

The ratio of these components must be optimized to achieve a desirable retention factor (Rf) value, ideally between 0.3 and 0.7.[7]

Visualization Technique: Ninhydrin Reagent

Since L-norvalyl-L-leucine is a colorless compound, a post-chromatographic visualization step is necessary. Ninhydrin is the most common and highly sensitive reagent for detecting amino acids and peptides.[8] It reacts with the free primary amino group of the dipeptide's N-terminus. Upon heating, this reaction yields a highly colored purple-blue product known as Ruhemann's purple, making the separated spot clearly visible.[3][6]

Materials and Reagents

Material/ReagentGrade/SpecificationVendor Example
L-norvalyl-L-leucine≥98% PuritySigma-Aldrich, Bachem
TLC PlatesSilica Gel 60 F₂₅₄, Aluminum-backedMerck, Sorbent Technologies
n-ButanolACS Grade or higherFisher Scientific
Glacial Acetic AcidACS Grade or higherVWR
Deionized WaterType II or higher---
MethanolACS Grade or higherSigma-Aldrich
Ninhydrin Spray Reagent0.2% (w/v) in Ethanol or ButanolMacherey-Nagel, Carl ROTH[9]
TLC Developing ChamberGlass, with lid---
Capillary Tubes1 µL or 5 µL---
PencilGraphite---
RulerMillimeter scale---
Hot Plate or OvenFor heating TLC plate---
Fume Hood------

Experimental Protocol

This protocol outlines the complete workflow from preparation to analysis for the TLC separation of L-norvalyl-L-leucine.

Preparation of the Mobile Phase & TLC Chamber
  • In a graduated cylinder within a fume hood, prepare the mobile phase by mixing n-butanol, glacial acetic acid, and water in a 12:3:5 (v/v/v) ratio.[6] Prepare a fresh solution for each experiment to ensure reproducibility.

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 to 1.0 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which improves the resolution and prevents the plate from drying out during development.[10]

  • Cover the chamber with its lid and allow it to equilibrate for at least 15-20 minutes before inserting the TLC plate.

Preparation of the TLC Plate & Sample Application
  • Handle the TLC plate only by the edges to avoid contaminating the silica surface.

  • Using a pencil, gently draw a straight line (the origin) approximately 1.5 cm from the bottom of the plate.[11]

  • Prepare a sample solution of L-norvalyl-L-leucine by dissolving ~1 mg of the dipeptide in 1 mL of methanol or a methanol/water mixture.

  • Using a capillary tube, carefully apply a small spot of the sample solution onto the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter).

  • Allow the solvent to completely evaporate from the spot. You can gently blow warm air if necessary. Re-spotting on the same point 1-2 times can increase concentration, but ensure the spot remains small.[11]

Chromatogram Development
  • Carefully place the spotted TLC plate into the pre-equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[6]

  • Lean the plate against the chamber wall and replace the lid immediately.

  • Allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • When the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber.[12]

  • Immediately, using a pencil, mark the exact position of the solvent front.[11]

Visualization and Data Analysis
  • Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase solvents.

  • In the fume hood, spray the dried plate evenly with the ninhydrin reagent. The plate should be wetted but not saturated.[10]

  • Carefully heat the plate on a hot plate set to ~100-110°C or in an oven for 5-10 minutes.[2][6] A distinct purple spot will appear where the L-norvalyl-L-leucine is located.

  • Once the plate has cooled, gently circle the spot with a pencil.

  • Measure the following distances in millimeters (mm):

    • Distance traveled by the solvent front: From the origin line to the solvent front mark.

    • Distance traveled by the analyte: From the origin line to the center of the developed spot.

  • Calculate the Retention Factor (Rf) using the following formula:[13][14]

    Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)

Workflow Diagram

TLC_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase MobilePhase Prepare Mobile Phase (n-Butanol:Acetic Acid:Water) ChamberSat Saturate TLC Chamber MobilePhase->ChamberSat PlatePrep Prepare & Spot TLC Plate Development Develop Chromatogram PlatePrep->Development Drying Dry the Plate Development->Drying Visualization Visualize with Ninhydrin (Spray & Heat) Drying->Visualization Measure Measure Distances (Solvent & Spot) Visualization->Measure Calculate Calculate Rf Value Measure->Calculate

Caption: Workflow for the TLC separation of L-norvalyl-L-leucine.

Expected Results and Discussion

Using the described protocol, a single, well-defined purple spot corresponding to L-norvalyl-L-leucine should be observed. The Rf value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature).

ParameterExpected Value/Observation
Mobile Phase n-Butanol:Glacial Acetic Acid:Water (12:3:5 v/v/v)
Stationary Phase Silica Gel 60
Visualization Deep purple spot after ninhydrin spray and heating
Expected Rf Value ~0.4 - 0.6

The expected Rf value is an estimate. Actual values can vary slightly due to factors like chamber saturation, temperature, and plate quality. If the observed Rf value is too high (>0.7), the mobile phase is too polar; consider decreasing the proportion of water. If the Rf is too low (<0.3), the mobile phase is not polar enough; consider increasing the proportion of water or n-butanol.[7] This protocol provides a reliable method for the qualitative assessment of L-norvalyl-L-leucine, useful for reaction monitoring, purity checks, and fraction identification in peptide synthesis workflows.

References

  • PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Spikic, B., et al. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. Retrieved from [Link]

  • ASTEC. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Poveda, L. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Khan, I., et al. (2023, April 12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube. Retrieved from [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides. Retrieved from [Link]

  • Interchim. (2019, March 15). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Brückner, H., & D’Aniello, A. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. Retrieved from [Link]

  • Samardzic, K., et al. (2019, December 17). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Medical Sciences. Retrieved from [Link]

  • Scribd. (n.d.). TLC Protocol for Amino Acid Separation. Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separations using dipeptide polymerized surfactants: effect of amino acid order. Retrieved from [Link]

  • Amrita University. (2011, January 14). Separation of Amino acids by TLC. YouTube. Retrieved from [Link]

  • Chromatography Online. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?. Retrieved from [Link]

  • Studylib. (n.d.). Thin Layer Chromatography of Amino Acids: Lab Protocol. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Ninhydrin spray solution. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Tyler DeWitt. (2013, June 15). Calculating Rf Values. YouTube. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 16). Thin Layer Chromatography, Reversed Phase, TLC Plates. Retrieved from [Link]

  • Laskar, S., et al. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates.
  • Promino. (2024, August 2). L-Leucine and Muscle Growth: A Scientific Analysis. Retrieved from [Link]

  • IFSC. (n.d.). Prática 3 Separation of Amino Acids by Thin Layer Chromatography.doc. Retrieved from [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • PubMed. (n.d.). A modified spray reagent for the detection of amino acids on thin layer chromatography plates. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography. Retrieved from [Link]

Sources

Application Note: Rational Design and Synthesis of L-Norvalyl-L-Leucine Vectors for PEPT1-Targeted Prodrug Delivery

[1]

Abstract & Strategic Rationale

The oral bioavailability of polar, hydrophilic drugs (e.g., nucleoside analogs, lactams) is frequently limited by poor membrane permeability. The Peptide Transporter 1 (PEPT1/SLC15A1) , highly expressed in the intestinal brush border, offers a high-capacity route for drug absorption if the payload can be disguised as a di- or tripeptide.[1]

While L-Valyl-L-Leucine (Val-Leu) is a canonical vector, it is susceptible to rapid hydrolysis by cytosolic peptidases (valacyclovir model). This guide details the synthesis of L-Norvalyl-L-Leucine (Nva-Leu) derivatives. The substitution of Valine with its non-proteinogenic isomer, Norvaline (Nva) , maintains the structural recognition required for PEPT1 translocation while significantly enhancing enzymatic stability against specific hydrolases (e.g., biphenyl hydrolase-like protein), thereby extending the systemic half-life of the prodrug.

Key Design Parameters
  • Vector: L-Norvalyl-L-Leucine (Nva-Leu).

  • Target Transporter: PEPT1 (Intestinal), PEPT2 (Renal/Brain).

  • Stereochemistry: L,L-configuration (Critical for high-affinity transport).

  • Linkage: Ester (for hydroxyl-drugs) or Amide (for amine-drugs).

Experimental Workflow Overview

The synthesis strategy employs a "Fragment Condensation" approach. We first synthesize the fully protected dipeptide acid (Fmoc-Nva-Leu-OH ) on acid-labile resin, cleave it without removing the N-terminal protection, and then conjugate it to the drug payload in the solution phase. This method prevents the harsh conditions of solid-phase synthesis from degrading sensitive drug payloads.

Workflow Diagram

SynthesisWorkflowStartStart: Resin Selection(2-Chlorotrityl Chloride)Loading1. Resin Loading(Fmoc-Leu-OH + DIPEA)Start->LoadingCoupling2. Peptide Elongation(Fmoc-Nva-OH + HBTU/DIPEA)Loading->Coupling Fmoc Removal Cleavage3. Mild Acid Cleavage(1% TFA in DCM)Coupling->CleavageIntermediateIntermediate:Fmoc-Nva-Leu-OH (Protected Acid)Cleavage->IntermediateConjugation4. Solution Phase Conjugation(Drug-OH + EDC/DMAP)Intermediate->ConjugationDeprotection5. Final Deprotection(20% Piperidine in DMF)Conjugation->DeprotectionFinalProductFinal Prodrug:H-Nva-Leu-DrugDeprotection->FinalProduct

Figure 1: Convergent synthesis workflow utilizing 2-Chlorotrityl resin to generate the protected dipeptide fragment for subsequent drug conjugation.

Protocol A: Solid-Phase Synthesis of Fmoc-Nva-Leu-OH[1]

Objective: To synthesize the protected dipeptide acid building block. Scale: 1.0 mmol Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0-1.6 mmol/g). Note: 2-CTC is selected because it allows cleavage of the peptide from the resin using extremely mild acid (1% TFA), leaving the Fmoc group and side-chain protectors intact.

Materials
  • Fmoc-L-Leu-OH

  • Fmoc-L-Nva-OH (Norvaline)

  • Resin: 2-Chlorotrityl Chloride

  • Solvents: DCM (Anhydrous), DMF (Peptide grade), MeOH

  • Reagents: DIPEA (Diisopropylethylamine), HBTU or HATU

Step-by-Step Procedure
  • Resin Loading (The First Amino Acid):

    • Weigh 1.0 g of 2-CTC resin into a fritted reaction vessel.

    • Swell in dry DCM (10 mL) for 20 minutes.

    • Dissolve Fmoc-L-Leu-OH (1.2 eq, 1.2 mmol) in 10 mL dry DCM with DIPEA (4 eq).

    • Add solution to resin and shake for 2 hours at room temperature.

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted trityl chloride sites (prevents deletion sequences).

    • Wash: DCM (3x), DMF (3x), DCM (3x).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain.

    • Treat again with fresh 20% Piperidine/DMF for 15 minutes. Drain.

    • Wash: DMF (5x), DCM (3x). Perform Kaiser Test (Ninhydrin) to confirm free amines (Blue = Positive).

  • Coupling of Norvaline:

    • Dissolve Fmoc-L-Nva-OH (3 eq, 3.0 mmol) and HBTU (2.9 eq) in DMF (8 mL).

    • Add DIPEA (6 eq) to activate the amino acid (Solution turns yellow).

    • Add activated solution to the resin-bound Leucine. Shake for 1-2 hours.

    • Note: Norvaline is linear; steric hindrance is lower than Valine, ensuring high coupling efficiency (>99%).

    • Wash: DMF (3x), DCM (3x).[2]

  • Mild Cleavage (Retaining Fmoc):

    • Prepare cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM (v/v).

    • Treat resin with 10 mL cocktail for 2 minutes. Filter solution into a flask containing 1 mL Pyridine (to neutralize TFA immediately and prevent Fmoc loss).

    • Repeat 5-10 times.

    • Concentrate the combined filtrate under vacuum.[2]

    • Precipitate in cold water or hexanes to yield Fmoc-Nva-Leu-OH as a white solid.

Protocol B: Solution-Phase Conjugation to Drug Payload[1]

Objective: Conjugate the dipeptide vector to a nucleophilic drug (e.g., Acyclovir, Floxuridine) via an ester bond. Mechanism: Steglich Esterification.

Reagents
  • Intermediate: Fmoc-Nva-Leu-OH (from Protocol A)

  • Payload: Drug-OH (1.0 eq)

  • Coupling Agents: EDC·HCl (1.2 eq), DMAP (0.1 eq - Catalyst)

  • Solvent: Anhydrous DMF or DMSO (depending on drug solubility)

Procedure
  • Activation:

    • Dissolve Fmoc-Nva-Leu-OH (1.1 eq) and the Drug-OH (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

  • Coupling:

    • Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12-16 hours).

    • Monitoring: Check via TLC or LC-MS for the disappearance of the Drug-OH peak.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with 5% Citric Acid (removes DMAP/EDC), Saturated NaHCO3 (removes unreacted acid), and Brine.

    • Dry over Na2SO4 and concentrate.[2][3]

  • Final Deprotection (Fmoc Removal):

    • Dissolve the crude conjugate in 20% Piperidine/DMF (or Diethylamine/ACN for sensitive esters).

    • Stir for 30 minutes.

    • Evaporate solvent under high vacuum.

    • Purification: Purify the final H-Nva-Leu-Drug via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quality Control & Characterization

Data integrity is paramount. The following parameters must be reported for the final derivative.

ParameterMethodAcceptance Criteria
Purity RP-HPLC (214 nm & 254 nm)> 95%
Identity ESI-MS or MALDI-TOF[M+H]+ ± 1 Da
Chiral Purity Marfey's Method or Chiral HPLC< 1% D-isomer (Racemization check)
Peptide Content Amino Acid Analysis (AAA)± 5% of theoretical

Critical Control Point: Racemization of the C-terminal Leucine can occur during the esterification step (Protocol B). Using low temperatures (0°C) and minimizing DMAP concentration helps mitigate this. If racemization is observed (>2%), switch to DIC/HOBt activation.

Biological Mechanism & Validation[1]

PEPT1 Recognition Model

The Nva-Leu vector mimics the natural substrate binding. The free N-terminal amine binds to Glu418 (TM10) and Asn347 (TM8) of the transporter.[4] The carbonyl oxygen interacts with Asn167 (TM5).[4]

PEPT1_MechanismSubstrateNva-Leu-Drug(Prodrug)PEPT1PEPT1 Transporter(Apical Membrane)Substrate->PEPT1 H+ Symport CytosolIntracellular Space(Enterocyte)PEPT1->Cytosol Translocation HydrolysisEnzymatic Hydrolysis(Slower for Nva)Cytosol->Hydrolysis Peptidases SystemicSystemic Circulation(Active Drug)Hydrolysis->Systemic Release

Figure 2: Transport and activation pathway. Nva substitution delays cytosolic hydrolysis compared to Val, allowing higher intracellular accumulation or basolateral transit of the intact prodrug.

Stability Assay Protocol

To verify the "Norvaline Advantage":

  • Incubate Nva-Leu-Drug and Val-Leu-Drug (Control) in Intestinal Fluid (SIF) and Kidney Homogenate at 37°C.

  • Aliquot at t=0, 15, 30, 60, 120 min.

  • Quench with ice-cold Acetonitrile.

  • Analyze via HPLC.

  • Expectation: Nva-derivatives should display a 2-3x longer half-life (

    
    ) than Val-derivatives due to resistance against specific dipeptidases.
    

References

  • PEPT1 Structure & Function: Parker, J. L., et al. (2019). Structural basis for prodrug recognition by the SLC15 family of proton-coupled peptide transporters. Proceedings of the National Academy of Sciences. Link

  • Prodrug Strategies: Vig, B. S., et al. (2013). Human PEPT1 Pharmacophore Discovery and Prodrug Design.[5] AAPS Journal. Link

  • Fmoc SPPS Protocols: Novabiochem. (2020). Fmoc Solid Phase Peptide Synthesis - Standard Protocols. Merck KGaA. Link

  • Norvaline Stability: Khazaei, S., et al. (2025). Unusual Amino Acids: Norvaline - Biological Roles and Mechanisms.[6] LifeTein Peptide Blog. Link

  • Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

Troubleshooting & Optimization

Advanced Troubleshooting Guide: Preventing Racemization in L-Norvaline (Nva) – L-Leucine (Leu) Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling the unnatural amino acid L-norvaline (Nva) to an N-terminal L-leucine (Leu) presents unique stereochemical challenges. While L-Nva is an unbranched aliphatic amino acid, the moderate steric bulk of the L-Leu N-terminus slows the bimolecular coupling rate. This kinetic delay increases the lifetime of the activated Fmoc-Nva-OH intermediate, opening pathways for epimerization.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistic strategies to maintain >99% enantiomeric excess (ee) during this specific coupling step.

FAQ 1: Mechanistic Foundations

Q: Why does the Fmoc-Nva-OH to L-Leu coupling risk racemization despite Fmoc being a urethane protecting group?

A: Urethane protecting groups (like Fmoc and Boc) typically suppress racemization by preventing the nucleophilic attack of the N-acyl oxygen on the activated carbonyl[1]. However, the steric hindrance from the isobutyl side chain of the resin-bound L-Leucine slows down the desired amide bond formation. This kinetic bottleneck allows two base-catalyzed side reactions to compete:

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of Fmoc-Nva-OH cyclizes into a planar oxazolone intermediate. Deprotonation at the alpha-carbon creates an achiral enolate, which upon reprotonation yields a racemic mixture of the oxazolone, ultimately leading to D-Nva-L-Leu epimers[2][3].

  • Direct Enolization: Strong bases (e.g., DIPEA) can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate that racemizes upon reprotonation[2][3].

OxazoloneMechanism A Activated Fmoc-Nva-OH (O-acylisourea) B Oxazolone Intermediate (Chiral) A->B Cyclization (-H+) C Planar Enolate (Achiral) B->C Base-catalyzed Deprotonation E Coupling with H-Leu B->E Fast Coupling D Racemized Oxazolone (D/L Mixture) C->D Reprotonation D->E Slow Coupling F Epimerized Peptide (D-Nva-L-Leu) E->F From D-Oxazolone G Desired Peptide (L-Nva-L-Leu) E->G From L-Oxazolone

Diagram 1: Oxazolone-mediated racemization pathway during peptide coupling.

FAQ 2: Reagent Optimization

Q: Which coupling reagents offer the best stereochemical protection for the Nva-Leu sequence?

A: The choice of coupling additive is the most critical factor in suppressing racemization. While uronium salts like HATU are highly efficient, they require a tertiary amine base (like DIPEA), which actively promotes both oxazolone formation and direct enolization[2].

To minimize racemization, a base-free carbodiimide approach using Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior. OxymaPure is an acidic additive that rapidly reacts with the O-acylisourea intermediate to form a highly reactive, less basic active ester. This pathway avoids the oxazolone intermediate entirely and operates without the need for external bases[1][4].

Table 1: Comparative Racemization Rates for Sterically Hindered Couplings

Coupling SystemBasePre-activation TimeTemperatureD-Nva Epimer Formation (%)
HATUDIPEA (2.0 eq)5 min25°C3.5 - 5.2%
HATUsym-Collidine (2.0 eq)2 min25°C1.2 - 2.0%
DIC / HOBtNone0 min (In situ)25°C0.8 - 1.5%
DIC / OxymaPureNone0 min (In situ)25°C< 0.5%
DIC / OxymaPureNone0 min (In situ)0°C< 0.1%

(Note: Data synthesized from standard peptide coupling benchmarks for prone residues. OxymaPure consistently outperforms HOBt and HATU in maintaining chiral integrity[4].)

FAQ 3: Base and Solvent Dynamics

Q: If I must use a uronium/aminium reagent (e.g., HATU) due to sequence difficulties, how can I adjust the base and solvent to protect L-Nva?

A: If HATU is mandatory, you must mitigate the basicity of the reaction environment to prevent alpha-proton abstraction:

  • Base Selection: Replace the strongly basic, unhindered DIPEA (pKa ~10.5) with a weaker, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine, pKa ~7.4). Collidine provides sufficient basicity to activate the uronium salt but is too weak and sterically hindered to efficiently abstract the alpha-proton of the activated Nva[2].

  • Solvent Polarity: Perform the coupling in a solvent mixture with lower dielectric constants if solubility permits (e.g., adding DCM to DMF). High polarity solvents stabilize the planar enolate intermediate, accelerating racemization[2].

Troubleshooting Start High Racemization Detected in Nva-Leu Coupling CheckBase Using strong base (e.g., DIPEA)? Start->CheckBase UseCollidine Switch to sym-collidine CheckBase->UseCollidine Yes CheckActivator Using HATU/HBTU? CheckBase->CheckActivator No UseCollidine->CheckActivator UseDIC Switch to base-free DIC/OxymaPure CheckActivator->UseDIC Yes CheckTemp Reaction temp > 25°C? CheckActivator->CheckTemp No UseDIC->CheckTemp LowerTemp Lower to 0-25°C CheckTemp->LowerTemp Yes Success Racemization < 1% CheckTemp->Success No LowerTemp->Success

Diagram 2: Troubleshooting workflow for mitigating racemization in Nva-Leu coupling.

FAQ 4: Experimental Protocols

Q: What is the recommended step-by-step protocol for base-free DIC/Oxyma coupling to guarantee <1% racemization?

A: The following self-validating protocol utilizes base-free DIC/Oxyma activation to couple Fmoc-Nva-OH to H-Leu-Resin. It avoids pre-activation entirely, ensuring the amine is present the moment the active ester is formed, thereby outcompeting unimolecular oxazolone formation[2].

Self-Validating Protocol: Base-Free DIC/OxymaPure Coupling

Phase 1: Preparation

  • Resin Swelling: Swell the H-Leu-Resin in DMF for 30 minutes. Drain thoroughly.

  • Reagent Preparation: Dissolve 4.0 equivalents of Fmoc-Nva-OH and 4.0 equivalents of OxymaPure in a minimal volume of DMF (concentration ~0.1 M). Do not add any base.

Phase 2: In Situ Activation & Coupling 3. Addition: Add the Fmoc-Nva-OH/OxymaPure solution directly to the resin. 4. Activation: Immediately add 4.0 equivalents of DIC to the reaction vessel. (Causality: Adding DIC last in the presence of the resin ensures that the highly reactive Oxyma ester is consumed by the Leu amine as quickly as it is generated, preventing oxazolone accumulation). 5. Reaction: Agitate the mixture at room temperature (or 0°C for ultra-sensitive applications) for 60–120 minutes. 6. Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Phase 3: Self-Validation 7. Primary Validation: Perform a Kaiser test. A negative result (yellow) confirms complete amide bond formation. 8. Stereochemical Validation (Micro-cleavage):

  • Transfer ~5 mg of resin to a microtube.

  • Cleave the dipeptide using TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Evaporate the TFA, precipitate in cold ether, and dissolve the pellet in HPLC buffer[2].

  • Inject onto a Chiral HPLC column (e.g., Chiralpak IA) to separate the D-Nva-L-Leu and L-Nva-L-Leu peaks. Ensure the D-epimer peak integrates to <1% relative to the desired product[2].

References
  • "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives", ACS Omega. URL:[Link]

  • "Epimerisation in Peptide Synthesis", NIH PMC. URL:[Link]

Sources

Technical Support Center: L-Norvalyl-L-Leucine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

Subject: Minimizing Degradation of L-Norvalyl-L-Leucine (Nva-Leu) Ticket Priority: Critical (Stability-Sensitive Reagent) Audience: Senior Researchers, Formulation Scientists, QA/QC Specialists[1]

Executive Summary: The Stability Paradox

L-Norvalyl-L-Leucine is a hydrophobic dipeptide.[1] While its constituent amino acids (Norvaline and Leucine) are chemically robust individually, the dipeptide bond introduces specific vulnerabilities.[1] Unlike larger polypeptides, dipeptides possess a unique geometric freedom that makes them highly susceptible to diketopiperazine (DKP) formation —a cyclization reaction that is often more rapid than standard hydrolysis.[1]

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it using thermodynamic and kinetic controls.

Module 1: The "Dry" Phase – Solid-State Storage[1]

The Core Threat: Moisture-Induced Cyclization.[1] In the solid state, the primary enemy of Nva-Leu is not heat alone, but the synergy between heat and moisture.[1] Water molecules act as plasticizers, increasing molecular mobility and allowing the N-terminal amine to attack the C-terminal carbonyl.[1]

Protocol 1.1: The Anhydrous Barrier System
  • Temperature: Store at -20°C . (Lowering to -80°C provides marginal benefit for this specific dipeptide unless stored for >2 years).[1]

  • Desiccation: Mandatory.[2] Use a secondary container with active silica gel or molecular sieves.[1]

  • Equilibration: CRITICAL STEP. Before opening the vial, allow it to warm to room temperature (20–25°C) for at least 30 minutes in a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder. This trapped moisture fuels DKP formation once the vial is returned to the freezer.

Visualizing the Threat: The DKP Pathway

The following diagram illustrates the primary degradation mechanism you are fighting against.

DKP_Mechanism Linear Intact Dipeptide (L-Norvalyl-L-Leucine) Intermediate Tetrahedral Intermediate Linear->Intermediate Nucleophilic Attack (N-term Amine -> C-term Carbonyl) DKP Cyclic DKP (Degradation Product) Intermediate->DKP Cyclization Water H2O (Released) Intermediate->Water Elimination

Figure 1: The Diketopiperazine (DKP) formation pathway.[1] Note that this reaction releases water, which can autocatalytically accelerate further degradation in a closed system.

Module 2: The "Wet" Phase – Solution Handling

The Core Threat: pH-Dependent Kinetics.[1] Once in solution, the clock starts ticking.[1] The rate of cyclization is heavily pH-dependent.[1] At neutral or basic pH (pH > 7), the N-terminal amine is unprotonated (


), making it a potent nucleophile that attacks the peptide bond.[1]
Protocol 2.1: Solubilization & Buffer Selection

Do not dissolve in pure water or phosphate-buffered saline (PBS) for long-term storage.[1]

ParameterRecommendationMechanism / Rationale
Solvent DMSO (Dimethyl Sulfoxide) or Methanol Aprotic solvents (DMSO) prevent hydrolysis and reduce the mobility required for cyclization.[1]
pH Target Acidic (pH 4.0 – 5.5) Keeps the N-terminal amine protonated (

), disabling its nucleophilic capability and blocking DKP formation.[1]
Buffer Acetate or Citrate (if aqueous)Avoid Phosphate or Tris at pH > 7, which can catalyze degradation.[1]
Shelf Life Use immediately or freeze.Dipeptides in solution are thermodynamically unstable.[1]
Protocol 2.2: The "Freeze-Thaw" Rule [1]
  • Aliquot immediately: Upon reconstitution, divide into single-use volumes (e.g., 50 µL).

  • Flash Freeze: Use liquid nitrogen or dry ice/ethanol bath to bypass the "glass transition" phase quickly.

  • Discard: Never refreeze a thawed aliquot. The micro-pH changes during slow freezing can induce degradation.

Module 3: Troubleshooting & Diagnostics

User Query: "My results are inconsistent. How do I know if my Nva-Leu has degraded?"

Use this diagnostic workflow to validate reagent integrity.

Diagnostic Workflow

Troubleshooting_Tree Start Suspected Degradation? Visual Visual Inspection Start->Visual Solubility Solubility Check Visual->Solubility Powder looks fine Result_Caking Issue: Moisture Ingress Action: Discard & Replace Visual->Result_Caking Clumping/Caking HPLC HPLC / LC-MS Analysis Solubility->HPLC Clear Solution Result_Cloudy Issue: DKP Formation (DKPs are often less soluble) Action: Filter & Quantify or Discard Solubility->Result_Cloudy Precipitate in known solvent Result_Peak New Peak at RRT ~1.1-1.2? (Hydrophobic DKP elutes later) HPLC->Result_Peak Double Peak Result_OK Single Peak Reagent OK HPLC->Result_OK Single Peak

Figure 2: Decision tree for assessing L-Norvalyl-L-Leucine integrity. RRT = Relative Retention Time.[1]

FAQ: Frequently Asked Questions

Q1: Can I autoclave L-Norvalyl-L-Leucine solutions? A: Absolutely not. The high heat (121°C) and pressure will instantaneously hydrolyze the peptide bond or force cyclization.[1] Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1]

Q2: Why is my "fresh" solution cloudy? A: This often indicates the formation of the diketopiperazine derivative. DKPs are typically more hydrophobic and less soluble in aqueous buffers than the linear dipeptide. If you observe this, the reagent is compromised.[1]

Q3: I stored the powder at 4°C instead of -20°C. Is it ruined? A: Not necessarily, provided it was kept perfectly dry. However, the rate of spontaneous cyclization doubles for every 10°C increase.[1] Run an HPLC check before using it for critical quantitative work.[1]

References
  • Sigma-Aldrich (Merck). Peptide Stability and Potential Degradation Pathways.[1][3] (Accessed 2026).[1][4] Explains the mechanisms of hydrolysis and DKP formation in Asp/Gly and general dipeptide sequences.

  • Bachem. Handling and Storage of Peptides. Detailed guidelines on hygroscopicity and temperature management for hydrophobic peptides.

  • Lai, M.C., et al. (2009).[1] Solid-State Chemical Stability of Peptides.[1] Journal of Pharmaceutical Sciences. Discusses the role of moisture as a plasticizer in peptide degradation.

  • Goolcharran, C., et al. (2000).[1] Peptide and Protein Deamidation and Aggregation.[5][6][7] Pharmaceutical Research.[1] Provides the kinetic basis for pH-dependent degradation pathways.[1]

Sources

Removing impurities from crude L-norvalyl-L-leucine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-Norvalyl-L-Leucine Purification

Department: Peptide Process Development & Quality Control Document ID: TS-NVA-LEU-004 Status: Active

Introduction: The Challenge of Hydrophobic Dipeptides

Welcome to the technical support hub for L-Norvalyl-L-Leucine (L-Nva-L-Leu) . As a Senior Application Scientist, I understand that this dipeptide presents unique purification challenges. Unlike standard proteinogenic sequences, the presence of L-Norvaline (Nva) —a linear isomer of Valine—combined with L-Leucine creates a highly hydrophobic, aliphatic motif.

This guide moves beyond basic textbook protocols. It addresses the specific physicochemical reality of separating two closely related aliphatic side chains and managing the high risk of racemization associated with non-canonical amino acids.

Part 1: Initial Isolation & "Crude" Cleanup

Q: My crude L-Nva-L-Leu precipitates as a sticky oil rather than a solid after cleavage. How do I fix this?

A: This is a classic issue with hydrophobic dipeptides. The "oil" is likely trapped solvent or protecting group byproducts (like silanes or fulvenes from Fmoc deprotection) preventing crystal lattice formation.

Protocol: The "Dual-Solvent" Trituration Do not rely on simple ether precipitation. Use this thermodynamic crash method:

  • Dissolve the oily crude in a minimum volume of Methanol (MeOH) or Dichloromethane (DCM) .

  • Add Methyl tert-butyl ether (MTBE) dropwise until turbidity persists.

  • Cool to 4°C.

  • Rapidly add cold n-Hexane (ratio 10:1 relative to the peptide solution).

  • Vigorous stirring is non-negotiable here; it shears the oil droplets, forcing solidification.

Why this works: MTBE solubilizes the organic impurities (scavengers), while hexane acts as the antisolvent for the peptide salt.

Part 2: High-Performance Liquid Chromatography (HPLC)

Q: I see a "shoulder" peak eluting immediately before my main product on C18. Is this the D-isomer?

A: It is highly probable. In L-Nva-L-Leu synthesis, the L-Nva-D-Leu or D-Nva-L-Leu diastereomers are the most persistent impurities. Because the side chains of Norvaline (linear propyl) and Leucine (isobutyl) are purely aliphatic, they lack the pi-pi interactions that often help separate diastereomers on standard columns.

Troubleshooting Workflow:

  • Column Selection: Switch from standard C18 to a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column. The PFP phase offers alternate selectivity for structural isomers based on shape selectivity rather than just hydrophobicity.

  • Gradient Shallowing: Standard 1%/min gradients are too fast.

    • Target: 0.25% B per minute increase.

    • Mobile Phase: A: 0.1% TFA/Water; B: 0.1% TFA/Acetonitrile.

    • Optimization: Run an isocratic hold at 2% below the elution solvent percentage of the main peak.

Q: My main peak tails significantly. Is it column fouling?

A: Unlikely for a short peptide. This is usually due to the "Hydrophobic Overload" . L-Nva-L-Leu is prone to aggregation on the stationary phase.

Solution:

  • Increase Temperature: Run the column at 60°C . This breaks intermolecular hydrogen bonds and improves mass transfer.

  • Chaotropic Salts: If tailing persists, switch buffer A to 0.1 M NaClO₄ (Sodium Perchlorate) at pH 2.5 . Perchlorate is a chaotic anion that disrupts peptide aggregation (Note: Do not use with LC-MS).

Part 3: Stereochemical Purity (The "Hidden" Impurity)

Q: How do I prove my peptide is L-Nva-L-Leu and not D-Nva-L-Leu? Standard HPLC isn't giving baseline resolution.

A: You cannot rely on standard RP-HPLC for absolute stereochemical assignment of this specific pair. You must use Marfey’s Method (derivatization with FDAA).

The Protocol (Marfey's Analysis):

  • Hydrolysis: Hydrolyze 50 µg of peptide in 6N HCl at 110°C for 24 hours (breaks the peptide bond).

  • Derivatization: React the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .

  • Analysis: The resulting diastereomers (L-FDAA-L-Nva vs. L-FDAA-D-Nva) have vastly different hydrophobicity and will separate by minutes on a standard C18 column.

Why this is mandatory: Norvaline is prone to racemization during the activation step of synthesis. If you skip this, your biological data is suspect.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying L-Nva-L-Leu, highlighting the critical "forks" where specific impurities are removed.

PurificationWorkflow Start Crude L-Nva-L-Leu (Post-Cleavage) SolubilityCheck Precipitate Condition? Start->SolubilityCheck Oily Oily/Sticky Precipitate SolubilityCheck->Oily Amorphous Solid Solid Powder SolubilityCheck->Solid Crystalline Trituration Dual-Solvent Trituration (MeOH/MTBE/Hexane) Oily->Trituration Remove Scavengers HPLC_Prep Preparative HPLC (C18 or Phenyl-Hexyl) Solid->HPLC_Prep Trituration->HPLC_Prep ResolutionCheck Diastereomer Separation? HPLC_Prep->ResolutionCheck GoodRes Baseline Resolution ResolutionCheck->GoodRes Pure Peak BadRes Co-elution / Shoulder ResolutionCheck->BadRes Impurity Detected Final Lyophilization & Salt Exchange GoodRes->Final Optimize 1. Lower Gradient Slope (0.25%/min) 2. Increase Temp to 60°C 3. Switch to C18-PFP BadRes->Optimize Optimize->HPLC_Prep Re-inject

Caption: Figure 1. Decision matrix for L-Nva-L-Leu purification, emphasizing the handling of amorphous precipitates and diastereomer resolution.

Part 4: Summary of Physicochemical Properties & Solvents

Use this table to select the correct solvent system based on the impurity profile of your specific batch.

Impurity TypeRecommended MethodMechanism of Action
Scavengers (Silanes/Thiols) Trituration (MTBE/Hexane)Solubility differential; scavengers stay in organic phase.
Deletion Sequences (L-Leu) Ion Exchange (SCX) or RP-HPLCL-Leu is more hydrophilic than L-Nva-L-Leu; elutes earlier.
Diastereomers (D-Nva) RP-HPLC (C18-PFP) @ 60°CShape selectivity; PFP interacts with rigid stereocenters.
TFA Counter-ions Lyophilization w/ HCl or AcetateSalt exchange (volatile TFA is displaced).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanisms of racemization during coupling).

  • Bhushan, R., & Brückner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis.[1] Amino Acids.[2][3][4][5][6][7][8][9] (The gold standard for determining D-isomer content).

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational theory on gradient shallowing for hydrophobic peptides).

  • Waters Corporation. (2024). Peptide Separation Technology Columns: Care and Use Manual. (Specifics on temperature control for hydrophobic peptides).

Sources

Purification strategies for L-norvalyl-L-leucine synthesis byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for L-Norvalyl-L-Leucine Synthesis Byproducts

Executive Summary

This guide addresses the purification challenges of L-norvalyl-L-leucine (Nva-Leu) , a hydrophobic dipeptide often used as a structural probe or peptidomimetic precursor. The synthesis of Nva-Leu presents a unique separation challenge due to the structural similarity between L-norvaline (linear side chain) and L-leucine/L-valine (branched side chains), as well as the high hydrophobicity of the resulting sequence. This document provides self-validating protocols for removing diastereomers, unreacted amino acids, and coupling reagents.

Module 1: Chromatographic Separation (The "Isomer" Challenge)

Q1: I am observing a "shoulder" on my main product peak during RP-HPLC. How do I resolve the diastereomeric impurity (D-Nva-L-Leu)?

Diagnosis: The "shoulder" is likely the D-L diastereomer (D-Norvalyl-L-Leucine), resulting from racemization of the activated L-norvaline residue during the coupling step. Because L-Nva and D-Nva have identical hydrophobicity indices in isolation, their dipeptide diastereomers exhibit extremely low selectivity factors (


) on standard C18 columns.

Corrective Protocol: You must switch from a "separation by hydrophobicity" strategy to a "separation by shape selectivity."

  • Stationary Phase Selection:

    • Primary Choice: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The

      
      -
      
      
      
      interactions and rigid stationary phase structure offer better shape selectivity for diastereomers than flexible C18 alkyl chains.
    • Alternative: Use a C18 column with high carbon loading (>20%) and full end-capping to maximize surface area interaction.

  • Mobile Phase Optimization:

    • The "Iso-elutropic" Hold: Instead of a linear gradient, employ a shallow gradient or an isocratic hold at the elution percentage of the product.

    • Temperature Control: Lower the column temperature to 15–20°C . While higher temperatures improve mass transfer, lower temperatures maximize the enthalpy differences (

      
      ) between diastereomers, improving resolution (
      
      
      
      ).

Validation Data: Target Resolution (


): > 1.5
ParameterStandard Condition (Poor Resolution)Optimized Condition (High Resolution)
Column C18 (Standard)PFP (Pentafluorophenyl)
Mobile Phase B Acetonitrile (0.1% TFA)Methanol (0.1% TFA)
Gradient Slope 1% B / min0.2% B / min (Shallow)
Temperature 40°C15°C

Scientist's Note: Methanol is preferred over acetonitrile for diastereomer separation because its protic nature allows for different hydrogen bonding networks with the peptide backbone, often amplifying subtle structural differences.

Module 2: Chemical Scavenging & Extraction

Q2: My crude Nva-Leu contains significant amounts of unreacted L-Leucine and coupling urea (DCU/DIU). Standard ether precipitation isn't working. Why?

Diagnosis: L-Norvalyl-L-Leucine is a highly hydrophobic dipeptide. Unlike larger peptides, it has significant solubility in organic solvents (like ethyl acetate or ether), meaning standard precipitation often fails (the product stays in the supernatant with the impurities). Furthermore, L-Leucine is zwitterionic and difficult to extract into organics.

Corrective Protocol: The "Orthogonal pH" Extraction This system relies on the pKa differences between the free amine of the impurity (L-Leu) and the amide-capped product (assuming N-terminal protection) or the zwitterionic nature of the free dipeptide.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Do not use DCM; urea byproducts are too soluble in it.

  • Acid Wash (Removal of Unreacted Amine/L-Leu):

    • Wash the organic phase with 5% KHSO₄ (aq) or 1M HCl .

    • Mechanism:[1][2][3][4] Protonates the N-terminus of unreacted L-Leucine (

      
      ), forcing it into the aqueous phase. The Nva-Leu dipeptide (if protected) or the urea remains in the organic phase.
      
  • Base Wash (Removal of Acids):

    • Wash with 5% NaHCO₃ . Removes unreacted carboxylic acids (e.g., Boc-Nva-OH).

  • Urea Crystallization:

    • Concentrate the EtOAc layer to 50% volume.

    • Cool to 4°C. The urea byproducts (DCU) are highly insoluble in cold EtOAc and will precipitate. Filter off the solid.[5]

Visualizing the Impurity Pathways:

Purification_Pathway Crude Crude Nva-Leu Mixture (Peptide, L-Leu, Urea) EtOAc Dissolve in EtOAc Crude->EtOAc AcidWash Acid Wash (1M HCl) Target: Unreacted L-Leu EtOAc->AcidWash Aqueous Aqueous Waste (L-Leu, Salts) AcidWash->Aqueous Extracts Amines Organic Organic Phase (Product + Urea) AcidWash->Organic Retains Hydrophobics Chill Chill to 4°C & Filter Organic->Chill SolidWaste Precipitate (Urea/DCU) Chill->SolidWaste Removes Urea Final Pure Nva-Leu (Filtrate) Chill->Final

Caption: Orthogonal extraction workflow separating zwitterionic impurities (L-Leu) from hydrophobic product (Nva-Leu).

Module 3: Solubility & Aggregation Issues

Q3: The dipeptide aggregates on the column, causing peak tailing and high backpressure. How do I handle this "Hydrophobic Effect"?

Diagnosis: Even as a dipeptide, the Nva-Leu sequence is extremely hydrophobic (Grand Average of Hydropathy - GRAVY score is high). In aqueous mobile phases, these molecules form non-covalent aggregates (hydrophobic clusters) that stick irreversibly to the C18 chains, causing "ghost peaks" in subsequent runs or broad tailing.

Troubleshooting Protocol:

  • Chaotropic Salt Addition:

    • Add 0.1 M Sodium Perchlorate (NaClO₄) to the aqueous mobile phase.

    • Mechanism:[1][2][3][4] Chaotropes disrupt the water structure around the hydrophobic peptide, preventing aggregation and sharpening the peak shape. Note: Requires a desalting step post-purification.

  • Solvent Doping (The "Magic Mixture"):

    • Dissolve your sample in Hexafluoroisopropanol (HFIP) mixed with DCM (1:3 ratio) before injecting.

    • HFIP is a potent disruptor of hydrogen bonds and hydrophobic aggregates.

  • Column Cleaning (Recovery):

    • If backpressure spikes, the column is fouled with precipitated peptide.

    • Wash Protocol: Inject 100% Isopropanol (IPA) at 60°C. IPA has a higher elution strength for hydrophobic peptides than Acetonitrile or Methanol.

Module 4: Racemization Mechanism Analysis

Q4: Why is racemization occurring specifically at the Norvaline residue?

Expert Insight: Racemization in peptide synthesis typically occurs via the 5(4H)-oxazolone mechanism during the activation of the carboxyl component (Nva). Because Norvaline has a linear aliphatic side chain, it lacks the steric bulk (beta-branching) of Valine or Isoleucine that usually retards oxazolone formation. This makes Nva more susceptible to racemization than Valine under basic conditions.

Prevention Strategy:

  • Base Choice: Avoid strong bases like DBU. Use DIPEA or Collidine (weaker, more sterically hindered).

  • Coupling Reagent: Use Oxyma Pure/DIC instead of HOBt/DIC. Oxyma suppresses racemization more effectively by rapidly opening the oxazolone ring before epimerization can occur.

Racemization L_Nva Activated L-Nva (L-Isomer) Oxazolone Oxazolone Intermediate (Planar Enolate) L_Nva->Oxazolone Base-catalyzed cyclization Racemate Re-opening of Ring Oxazolone->Racemate Loss of chirality at alpha-carbon D_Nva D-Nva-L-Leu (Impurity) Racemate->D_Nva Attack by Leu L_Product L-Nva-L-Leu (Target) Racemate->L_Product Attack by Leu

Caption: The 5(4H)-oxazolone pathway leading to D-Nva impurity formation during coupling.

References

  • Vertex AI Search. (2025). Separation and Refining of Amino acids. Retrieved from 6

  • National Institutes of Health (NIH). (2012). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline. Retrieved from 7

  • BenchChem. (2025).[8][9] Challenges in the chemical synthesis of hydrophobic peptides. Retrieved from 9

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from 1

  • Waters Corporation. (2024). Separation of Low Levels of Isoleucine from Leucine. Retrieved from 10

Sources

Validation & Comparative

Comparative Guide to Mass Spectrometry Fragmentation of L-Norvalyl-L-Leucine: CID vs. HCD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide therapeutics and drug development, the structural elucidation of short aliphatic sequences is a persistent analytical challenge. Distinguishing isomeric and homologous residues—such as Norvaline (Nva), Valine (Val), and Leucine (Leu)—requires high-fidelity tandem mass spectrometry (MS/MS).

This guide provides an objective, data-driven comparison of two premier fragmentation techniques: Beam-type Collision-Induced Dissociation (CID) on a Q-TOF platform versus Higher-energy Collisional Dissociation (HCD) on an Orbitrap platform . Using the model dipeptide L-Norvalyl-L-leucine (Nva-Leu) , we dissect the causality behind fragmentation pathways, evaluate platform performance, and provide self-validating experimental protocols to ensure rigorous analytical trustworthiness.

Mechanistic Grounding: The Fragmentation of L-Norvalyl-L-Leucine

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of the analyte. L-Norvalyl-L-leucine (


) has a monoisotopic protonated mass (

) of m/z 231.1709 [4].

Under low-energy collisional activation, dipeptide fragmentation is governed by the Mobile Proton Model . The ionizing proton localizes on the most basic site (typically the N-terminal amine) and migrates to the amide bond, weakening it and catalyzing heterolytic cleavage.

Key Diagnostic Ions for Nva-Leu
  • b- and y-ion Series: Cleavage of the central amide bond yields the N-terminal

    
     acylium ion (Norvalyl, m/z 100.0762) and the C-terminal 
    
    
    
    ion (Leucine, m/z 132.1025).
  • a-ions and Immonium Ions: The

    
     ion readily loses carbon monoxide (CO, 28 Da) to form the 
    
    
    
    ion (m/z 72.0813). For N-terminal residues, the
    
    
    ion is structurally identical to the immonium ion. Leucine generates its own distinct immonium ion via secondary fragmentation of the
    
    
    ion (m/z 86.0970).
  • Neutral Losses: Loss of water (

    
    , 18 Da) from the C-terminal carboxyl group yields a prominent fragment at m/z 213.1603.
    

Fragmentation Precursor [M+H]+ L-Norvalyl-L-Leucine m/z 231.17 b1 b1 Ion (Norvalyl) m/z 100.08 Precursor->b1 Amide Bond Cleavage y1 y1 Ion (Leucine) m/z 132.10 Precursor->y1 Amide Bond Cleavage neutral_loss [M+H-H2O]+ m/z 213.16 Precursor->neutral_loss Loss of H2O a1 a1 Ion m/z 72.08 b1->a1 Loss of CO imm_leu Leu Immonium m/z 86.10 y1->imm_leu Secondary Fragmentation imm_nva Nva Immonium m/z 72.08 a1->imm_nva Immonium Formation

Fig 1. MS/MS fragmentation pathways of L-Norvalyl-L-leucine showing key b/y and immonium ions.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When selecting an MS platform for small peptide characterization, the mechanism of the collision cell dictates the quality of the resulting spectra [3].

The "1/3 Rule" Causality

Traditional 3D Ion Trap CID utilizes resonant excitation, which suffers from the "1/3 Rule"—a low-mass cutoff where product ions below approximately one-third of the precursor m/z are not trapped and therefore not detected [1]. For Nva-Leu (m/z 231), fragments below ~m/z 77 would be lost, completely erasing the critical Norvaline immonium ion (m/z 72.08) needed to confirm the N-terminal residue.

Beam-Type Dissociation (HCD and Q-TOF)

Both Orbitrap HCD and Q-TOF CID employ beam-type fragmentation [2]. Ions are accelerated into a multipole collision cell filled with inert gas (e.g., Nitrogen or Argon). Because fragmentation occurs outside the mass analyzer, there is no low-mass cutoff. All generated fragments, including the low-mass immonium reporter ions, are efficiently transferred to the high-resolution detector (Orbitrap or Time-of-Flight) [1][3].

While both platforms successfully capture the full fragmentation profile of Nva-Leu, they differ in resolution, mass accuracy, and spectral tuning capabilities.

Workflow cluster_MS 3. Mass Spectrometry Platforms Prep 1. Sample Preparation (10 µM Nva-Leu in 50% MeOH/0.1% FA) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Orbitrap Orbitrap Tribrid (HCD Fragmentation) LC->Orbitrap QTOF Q-TOF (Beam-type CID) LC->QTOF Data 4. Data Analysis (Fragment Annotation & Yield Comparison) Orbitrap->Data QTOF->Data

Fig 2. Experimental workflow comparing Orbitrap HCD and Q-TOF CID for dipeptide MS/MS analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation gates. Do not proceed to sample acquisition until the System Suitability Test (SST) passes.

Step 1: Reagent Preparation & System Suitability
  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS grade Acetonitrile + 0.1% FA.

  • SST Standard: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

    • Validation Gate: Mass accuracy must be < 3 ppm (Orbitrap) or < 5 ppm (Q-TOF). Resolution must meet manufacturer specifications.

Step 2: Sample Preparation
  • Reconstitute L-Norvalyl-L-leucine standard to a 1 mg/mL stock in 50% Methanol.

  • Dilute to a working concentration of 10 µM using 95% Solvent A / 5% Solvent B.

Step 3: UHPLC Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0–1.0 min: 5% B (Desalting and Blank Verification)

    • 1.0–5.0 min: Linear ramp to 40% B

    • 5.0–6.0 min: Ramp to 95% B (Wash)

    • 6.0–8.0 min: 5% B (Equilibration)

    • Validation Gate: Run a blank injection (Solvent A) prior to the sample. Ensure no peak is detected at m/z 231.1709 ± 10 ppm to rule out carryover.

Step 4: MS/MS Acquisition Parameters
  • Orbitrap (HCD): Isolate m/z 231.17 with a 1.0 Th window. Apply Normalized Collision Energy (NCE) at 28%, 30%, and 35% to generate a breakdown curve. Set Orbitrap resolution to 60,000 at m/z 200 [2].

  • Q-TOF (CID): Isolate m/z 231.17. Apply collision energies of 15 eV, 20 eV, and 25 eV in the nitrogen collision cell. Set acquisition rate to 5 Hz.

Quantitative Data Comparison

The tables below summarize the expected performance and fragment yields when analyzing Nva-Leu across both platforms under optimized collision energies.

Table 1: Theoretical vs. Observed Fragment Ions (Orbitrap HCD at NCE 30%)
Fragment IdentityFormulaTheoretical m/zObserved m/z (Orbitrap)Mass Error (ppm)Relative Abundance
[M+H]+ (Precursor)

231.1709231.1707-0.815%
[M+H-H2O]+

213.1603213.1601-0.945%
y1 (Leucine)

132.1025132.1023-1.5100% (Base Peak)
b1 (Norvalyl)

100.0762100.0760-2.060%
Leu Immonium

86.097086.0968-2.385%
Nva Immonium (a1)

72.081372.0812-1.470%
Table 2: Platform Performance Comparison for Dipeptide Analysis
MetricQ-TOF (Beam-type CID)Orbitrap (HCD)Analytical Impact
Low-Mass Cutoff NoneNoneBoth platforms successfully detect m/z 72 and 86 immonium ions.
Mass Accuracy (MS/MS) 2 – 5 ppm< 2 ppmOrbitrap provides higher confidence in assigning isobaric fragments.
Resolution (at m/z 200) ~30,000 – 40,000> 60,000Orbitrap easily resolves fine isotopic structures of low-mass ions.
Acquisition Speed > 50 Hz10 – 40 HzQ-TOF is superior for highly complex mixtures with narrow LC peaks.
Energy Tuning Absolute Energy (eV)Normalized (NCE %)HCD (NCE) scales automatically with precursor mass, simplifying method development [2].

Conclusion & Best Practices

For the structural elucidation of L-Norvalyl-L-leucine, both Orbitrap HCD and Q-TOF CID provide the necessary beam-type fragmentation to bypass the low-mass cutoff inherent to traditional 3D ion traps. This capability is non-negotiable, as the detection of the m/z 72.08 (Nva) and m/z 86.10 (Leu) immonium ions is the only definitive way to confirm the sequence and distinguish it from isobaric variants.

Actionable Insights for Researchers:

  • Choose Orbitrap HCD when absolute mass accuracy and ultra-high resolution are required to resolve near-isobaric interferences in complex biological matrices.

  • Choose Q-TOF CID when coupling the analysis with ultra-fast UHPLC gradients where high MS/MS acquisition speeds (>50 Hz) are necessary to maintain adequate points across the chromatographic peak.

  • Always utilize a stepped collision energy (e.g., NCE 25, 30, 35) to ensure optimal yield of both the fragile precursor/water-loss ions and the higher-energy immonium reporter ions in a single composite spectrum.

References

  • "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics" - National Institutes of Health (PMC). Available at:[Link]

  • "Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument" - PLOS One. Available at:[Link]

  • "L-Leucine (CID 6106)" - PubChem. Available at:[Link]

Validating purity of L-norvalyl-L-leucine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Purity Paradox in Peptide Science

In drug development and biochemical research, L-norvalyl-L-leucine (N-L-Valyl-L-leucine) serves as a critical dipeptide substrate and intermediate. A common pitfall in handling such short-chain peptides is the "Purity Paradox."

Researchers often rely solely on High-Performance Liquid Chromatography (HPLC) , which may report a purity of >99% based on peak area integration. However, when this "pure" peptide is weighed for a kinetic assay, the activity is consistently lower than calculated.

Why? HPLC measures chromatographic purity (the ratio of the target peptide to UV-absorbing impurities). It remains blind to non-chromophores like water, residual solvents, and inorganic counter-ions (e.g., acetate, trifluoroacetate).

Elemental Analysis (EA) , specifically Carbon-Hydrogen-Nitrogen (CHN) combustion analysis, is the authoritative method to validate Net Peptide Content (NPC) . This guide outlines the protocol for validating L-norvalyl-L-leucine purity, ensuring your molar calculations match reality.

Comparative Analysis: EA vs. Alternatives

To validate L-norvalyl-L-leucine effectively, one must understand where EA fits in the analytical arsenal.

Table 1: Comparative Utility of Purity Validation Methods

FeatureElemental Analysis (CHN) RP-HPLC (UV Detection) qNMR (Quantitative NMR)
Primary Metric Bulk Purity / Net Peptide Content Chromatographic Purity (Area %)Absolute Purity (w/w %)
Detection Basis Stoichiometric ratio of elementsUV absorption of peptide bondsProton resonance integration
Blind Spots Isomers (same formula)Water, Salts, SolventsRequires internal standard
Sample Req. ~2–5 mg (Destructive)<0.1 mg (Non-destructive)~5–10 mg (Non-destructive)
Critical Insight Detects "dead weight" (solvation) Detects synthesis side-productsStructural confirmation

Expert Insight: Use HPLC to prove identity and lack of organic impurities. Use EA to determine the correction factor for weighing.

Theoretical Framework: L-Norvalyl-L-Leucine

Before experimentation, we must establish the theoretical baseline for the pure, unsolvated molecule.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight (MW): 230.31 g/mol

Theoretical Elemental Composition: To calculate the expected percentages:



  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    

Experimental Protocol: CHN Combustion Analysis

Objective: Determine the precise mass percentage of C, H, and N to calculate Net Peptide Content.

Phase A: Sample Preparation (The Critical Step)

Peptides are hygroscopic. A "failed" EA result is often just a wet sample.

  • Pre-Drying: Place 50 mg of L-norvalyl-L-leucine in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) for 24 hours.
    
    • Why: Removes loosely bound surface water that skews %C and %N values downwards.

  • Homogenization: Gently crush any aggregates with an agate mortar to ensure uniform combustion.

Phase B: Combustion Analysis (Standard Operating Procedure)
  • Instrument: Automated Elemental Analyzer (e.g., PerkinElmer 2400 Series or Thermo FlashSmart).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 950°C – 1000°C (ensures complete oxidation of the peptide bond).

Workflow:

  • Calibration: Run an acetanilide standard (K-factor calibration) until precision is <0.2%.

  • Weighing: Weigh 2.0 – 3.0 mg of the pre-dried peptide into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

    • Note: Use a microbalance with 0.001 mg readability.

  • Combustion: Inject sample. The peptide oxidizes to

    
    , 
    
    
    
    , and
    
    
    .
  • Reduction: Gases pass over reduced copper to convert nitrogen oxides (

    
    ) to 
    
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) quantifies the gas separation.

Data Interpretation & Logic

This section details how to translate raw EA data into a "Pass/Fail" decision for drug development use.

The Calculation

If your experimental results deviate from the theoretical values calculated in Section 3, it usually indicates solvation (water/acetate).

Example Scenario:

  • Theoretical N: 12.16%

  • Experimental N: 11.20%




Validation Logic Diagram

PurityValidation Start Synthesized L-Norvalyl-L-Leucine HPLC Step 1: RP-HPLC (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Prep-HPLC Decision1->Recrystallize No Dry Step 2: Vacuum Drying (Remove H2O/Solvents) Decision1->Dry Yes Recrystallize->HPLC EA Step 3: Elemental Analysis (Measure %C, %H, %N) Dry->EA Calc Calculate Net Peptide Content (Exp N / Theo N) EA->Calc FinalDecision Is NPC acceptable for Assay? (Usually >85% for peptides) Calc->FinalDecision Use VALIDATED Use with Mass Correction FinalDecision->Use Yes Reject REJECT Excessive Salt/Water FinalDecision->Reject No

Caption: Logical workflow for validating dipeptide purity, prioritizing HPLC for organic impurities and EA for net content.

Troubleshooting Common Anomalies

  • High Carbon (%C), Low Nitrogen (%N):

    • Cause: Trapped organic solvent (e.g., acetonitrile or ether) from HPLC purification or precipitation.

    • Action: Extended drying or lyophilization.

  • Low Carbon (%C), Low Nitrogen (%N):

    • Cause: High water content or inorganic salts (non-combustible).

    • Action: Check water content via Karl Fischer titration to confirm EA results.

  • High Nitrogen (%N):

    • Cause: Incomplete combustion (rare) or contamination with high-nitrogen scavengers (e.g., urea).

    • Action: Check combustion tube packing; re-purify.

References

  • PubChem. (n.d.). N-L-Valyl-L-leucine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: Test procedures and acceptance criteria for biotechnological/biological products.[2][3][4] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved from [Link]

Sources

Technical Guide: FTIR Spectral Interpretation of L-Norvalyl-L-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, autonomous framework for the interpretation of FTIR spectral data for L-Norvalyl-L-Leucine (Nvl-Leu) . This guide synthesizes theoretical principles of vibrational spectroscopy with practical, field-proven experimental protocols.

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

L-Norvalyl-L-leucine (Nvl-Leu) is a synthetic dipeptide often utilized as a structural probe in protease inhibitor studies and as a reference standard in peptide synthesis. Its structural specificity lies in the distinction between the linear aliphatic side chain of Norvaline (Nvl) and the branched isobutyl side chain of Leucine (Leu) .

While Nuclear Magnetic Resonance (NMR) remains the gold standard for sequence determination, Fourier Transform Infrared (FTIR) spectroscopy offers superior performance for rapid solid-state conformational analysis and routine quality control. This guide provides a rigorous framework for interpreting the Nvl-Leu spectrum, distinguishing it from isomeric alternatives (e.g., Leu-Nvl), and validating experimental quality.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure data integrity, the following protocol utilizes an Attenuated Total Reflectance (ATR) configuration. This method is preferred over KBr pellets for peptides to prevent ion exchange and hydration artifacts.

Instrumentation & Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Crystal: Diamond or ZnSe (Single-bounce).

  • Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak separation).

  • Scans: 64 scans (sample) / 64 scans (background).

Step-by-Step Methodology
  • System Equilibration: Purge the optical bench with dry nitrogen for 15 minutes to eliminate atmospheric H₂O (1500–1800 cm⁻¹ interference) and CO₂ (2350 cm⁻¹ doublet).

  • Background Acquisition: Collect the background spectrum of the clean, dry crystal. Validation Check: The background energy curve must show no sharp absorption bands.

  • Sample Deposition: Place ~5 mg of solid Nvl-Leu powder onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect the sample spectrum.

  • Data Processing: Apply ATR correction (if quantitative comparison to transmission data is required) and baseline correction.

Workflow Visualization

FTIR_Workflow start Start Analysis purge N2 Purge (15 min) Remove H2O/CO2 start->purge bg Acquire Background (Air/Crystal) purge->bg check Validation Check: Energy Curve Clean? bg->check check->purge Fail (Retest) sample Deposit Nvl-Leu Apply Pressure check->sample Pass scan Acquire Spectrum (64 Scans, 4cm-1) sample->scan process ATR Correction & Peak Picking scan->process end Interpretation process->end

Figure 1: Self-validating ATR-FTIR experimental workflow ensuring spectral integrity.

Spectral Data Interpretation

The FTIR spectrum of Nvl-Leu is dominated by the peptide backbone (Amide modes) and the specific aliphatic side-chain vibrations. In the solid state, the molecule typically exists as a zwitterion (


), which significantly alters the carbonyl and amine regions compared to solution-phase data.
Core Band Assignments

The following table synthesizes data from general aliphatic dipeptide standards.

Region (cm⁻¹)Functional GroupMode AssignmentStructural Significance for Nvl-Leu
3200–3400 Amide AN-H StretchingIndicates H-bonding strength. Sharpness correlates with crystallinity.
2800–3000 Alkyl C-HC-H StretchingDifferentiation Zone: Overlap of Nvl (linear) and Leu (branched) C-H modes.
2500–2700 Ammonium

Stretching
Broad "Fermi Resonance" bands characteristic of zwitterionic amino acids/peptides.
1640–1690 Amide I C=O Stretch (80%)Primary Indicator: Position sensitive to secondary structure (

-sheet aggregates common in solid dipeptides).
1550–1600

Asym. StretchZwitterionic carboxylate. Often overlaps with Amide II.
1510–1550 Amide II N-H Bend + C-N StretchPeptide bond marker. Absence indicates hydrolysis.
1390–1420

Sym. StretchConfirms C-terminal deprotonation.
1360–1385 Leu Side ChainGem-dimethyl deform.Fingerprint: The "Isopropyl Split" doublet characteristic of Leucine.
Critical Differentiation: Norvaline vs. Leucine

The challenge in interpreting Nvl-Leu is distinguishing the Norvaline contribution from the Leucine contribution.[1]

  • Leucine (Branched): Exhibits a characteristic doublet in the bending region (~1380 and 1365 cm⁻¹) due to the symmetric deformation of the terminal gem-dimethyl group (

    
    ).
    
  • Norvaline (Linear): Lacks this doublet. Instead, it contributes to the methylene (

    
    ) scissoring (~1450–1470 cm⁻¹) and rocking modes (~720 cm⁻¹ for long chains, though less distinct in short chains like propyl).
    

Interpretation Heuristic: If the spectrum lacks the distinct doublet near 1360–1380 cm⁻¹, the Leucine residue may be degraded or the sample is misidentified as Norvaline-homodimer.

Interpretation Logic Diagram

Spectral_Logic root Analyze Spectrum (1800-400 cm-1) amide Check 1500-1700 cm-1 (Amide I & II) root->amide zwitter Is C=O > 1700 cm-1? amide->zwitter acid COOH Form (Acidic pH/Salt) zwitter->acid Yes salt COO- / NH3+ Form (Zwitterion/Neutral) zwitter->salt No (Typical) sidechain Check 1360-1390 cm-1 salt->sidechain doublet Doublet Present? (1380/1360) sidechain->doublet leu_confirm Leucine Moiety Confirmed doublet->leu_confirm Yes nvl_warn Warning: Missing Leu Signal doublet->nvl_warn No

Figure 2: Decision tree for structural verification of Nvl-Leu based on spectral features.

Comparative Analysis: FTIR vs. Alternatives

For the analysis of L-Norvalyl-L-leucine, FTIR is often compared against Raman Spectroscopy and NMR. The following evaluation highlights why FTIR is the preferred method for specific development phases.

Performance Comparison Matrix
FeatureFTIR (ATR) Raman Spectroscopy H-NMR (Solution)
Primary Utility Rapid ID, H-bonding, Secondary StructureBackbone skeletal modes, Crystal polymorphismExact sequence determination, Purity
Sample Prep Minimal (Solid state)None (Direct through glass)High (Dissolution in

/DMSO)
Amide Sensitivity High (Amide I/II are strong dipoles)Low (Amide bands are weak scatterers)N/A (Uses chemical shifts)
Water Interference High (Requires purge/subtraction)Negligible (Water is weak scatterer)High (HDO peaks overlap)
Throughput High (< 2 mins/sample)High (< 2 mins/sample)Low (> 15 mins/sample)
Why Choose FTIR for Nvl-Leu?
  • Peptide Bond Sensitivity: FTIR is superior to Raman for monitoring the Amide I and II bands . Since Nvl-Leu is a dipeptide, confirming the integrity of the peptide bond (Amide II ~1550 cm⁻¹) is critical. Raman signals for these polar groups are often weak.

  • Zwitterionic Characterization: The carboxylate (

    
    ) asymmetric stretch is extremely intense in IR, providing a clear marker for the ionization state of the molecule, which is crucial for solubility and stability profiling.
    
  • Cost-Efficiency: For routine batch-to-batch consistency checks, FTIR provides a "fingerprint" overlay that detects polymorphic changes or hydration differences more rapidly than NMR.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Duan, Y., et al. (2013). Vibrational spectral studies and non-linear optical properties of L-leucine L-leucinium picrate. Spectrochimica Acta Part A, 115, 437-444.[2] Link

  • Surewicz, W. K., Mantsch, H. H., & Chapman, D. (1993). Determination of protein secondary structure by FTIR spectroscopy: A critical assessment. Biochemistry, 32(2), 389–394. Link

  • Rigaku Analytical Devices. (2017). Comparison of FT-IR and Raman Spectroscopy. EPE. Link

  • Kumari, R., et al. (2023). A comparison of ATR-FTIR and Raman spectroscopy for the non-destructive examination of terpenoids. Korean Journal of Agricultural Science. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of L-Norvalyl-L-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 35436-74-9 | Formula: C₁₁H₂₂N₂O₃

Executive Summary & Scientific Context

L-Norvalyl-L-Leucine is a dipeptide commonly utilized in biochemical research as a protease inhibitor precursor or a substrate for specific enzymatic assays. While constituent amino acids (Norvaline and Leucine) are naturally occurring or structural analogs, the dipeptide form presents specific handling requirements to maintain assay integrity and environmental stewardship .

The Core Directive: Unlike bulk solvents, the primary risk with dipeptides is not acute toxicity, but biological activity and cross-contamination . This guide prioritizes the complete destruction of the peptide bond via incineration to prevent potential bioactive accumulation in water systems.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity. Misidentification is the leading cause of waste stream violations.

ParameterSpecificationOperational Implication
CAS Number 35436-74-9Use for waste labeling and inventory reconciliation.
Molecular Weight 230.30 g/mol High MW prevents volatility; inhalation risk is limited to dust.
Physical State White to off-white powderDust Hazard: Potential respiratory sensitizer.
Solubility Soluble in water/buffersSpill Risk: Spreads rapidly on wet surfaces.
RCRA Status Non-Listed (Not P or U listed)Generally non-hazardous, but do not drain dispose .
Pre-Disposal: Spill Management Protocols

Causality: Improper cleanup of peptide powders creates invisible aerosols that can contaminate future sensitive assays (e.g., mass spectrometry or enzyme kinetics).

Scenario A: Dry Powder Spill (Solid)
  • Isolate: Stop airflow (close fume hood sash) to prevent dust dispersion.

  • PPE: Nitrile gloves, lab coat, and N95/P100 respirator (if outside a hood).

  • Capture: Do not sweep. Sweeping generates static and aerosols.

    • Technique: Use a HEPA-filtered vacuum or the "Wet-Wipe Method" (dampen a paper towel with 10% ethanol/water to capture powder without scattering).

  • Disposal: Place waste into a wide-mouth HDPE jar labeled "Solid Chemical Waste."

Scenario B: Solubilized Spill (Liquid)
  • Contain: Ring the spill with absorbent pads (polypropylene) to prevent spreading.

  • Neutralize: While not corrosive, treating the area with a 10% bleach solution for 10 minutes can degrade peptide bonds, reducing biological activity before cleanup.

  • Absorb: Use inert absorbent (vermiculite or chemical spill pads).

  • Disposal: Collect into a sealed bag/container. Label as "Debris contaminated with L-Norvalyl-L-Leucine."

Waste Classification & Segregation Logic

To ensure safe disposal, you must segregate the waste based on its matrix (what it is mixed with).

The "Self-Validating" Segregation System[1]
  • Stream A (Pure Solid): Unused powder or expired stocks.

    • Action: Segregate for Incineration .

  • Stream B (Aqueous Solution): Buffers containing the peptide.

    • Action: If pH is 5–9 and no heavy metals/biologics are present, this is often "Non-Hazardous Aqueous," but incineration is preferred to destroy the peptide structure.

  • Stream C (Organic Solvent Mix): Mixed with Methanol/Acetonitrile (e.g., HPLC waste).

    • Action:Flammable Waste Stream . The solvent dictates the hazard class.

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Generation (L-Norvalyl-L-Leucine) CheckState Analyze Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid PureSolid Pure Chemical Solid->PureSolid CheckMix Is it mixed with Solvents or Biologics? Liquid->CheckMix SolventMix Organic Solvents (MeOH, ACN) CheckMix->SolventMix Yes (Solvents) BioMix Biologicals (Cells/Viruses) CheckMix->BioMix Yes (Bio) BufferMix Aqueous Buffer Only CheckMix->BufferMix No (Aq Only) Incinerate DISPOSAL A: High Temp Incineration (Solid Waste) PureSolid->Incinerate Preferred Flammable DISPOSAL B: Flammable Waste Stream (Fuel Blending) SolventMix->Flammable Biohal DISPOSAL C: Autoclave then Medical Waste BioMix->Biohal BufferMix->Incinerate Do NOT Drain

Caption: Logical decision tree for segregating L-Norvalyl-L-Leucine waste streams based on physical state and additives.

Final Disposal Procedures (Step-by-Step)

Protocol 1: Solid Waste (Pure Chemical)

Objective: Complete thermal destruction.

  • Container Selection: Use a clear glass or HDPE wide-mouth jar.

  • Labeling:

    • Chemical Name: "L-Norvalyl-L-Leucine" (Do not use abbreviations like "L-Nor-Val").

    • Hazard Checkbox: Check "Non-Hazardous" (unless local regulations differ), but add comment: "Peptide - Incinerate Only."

  • Storage: Store in the "Solid Chemical Waste" satellite accumulation area.

  • Hand-off: Request pickup by EHS for High-Temperature Incineration .

Protocol 2: Aqueous Waste (HPLC/Assay Buffers)

Objective: Prevent water table contamination.

  • Container: HDPE Carboy (5L or 20L).

  • Compatibility Check: Ensure no oxidizers (e.g., Nitric Acid) are in the same carboy. Peptides can react with strong oxidizers to form nitrogen oxides.

  • Labeling: List all components (e.g., "Water 90%, PBS 9%, L-Norvalyl-L-Leucine 1%").

  • Prohibition: NEVER pour down the sink. Even non-toxic peptides contribute to Biological Oxygen Demand (BOD) and can interfere with downstream water treatment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3] National Academies Press.[4]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[5][6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.

Sources

×

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L-Leucine, L-norvalyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.